Bis(4-diethylaminophenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis[4-(diethylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16,21,24H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIQBUVXZZYFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158454 | |
| Record name | 4,4'-Bis(diethylamino)benzhydryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-91-8 | |
| Record name | 4-(Diethylamino)-α-[4-(diethylamino)phenyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bis(diethylamino)benzhydryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Bis(diethylamino)benzhydryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-bis(diethylamino)benzhydryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(4-diethylaminophenyl)methanol (CAS 134-91-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-diethylaminophenyl)methanol, with CAS number 134-91-8, is a diarylmethanol compound. While it is structurally related to compounds used as precursors in the synthesis of triarylmethane dyes, its own biological activities and pharmacological profile are not extensively documented in publicly available literature. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed plausible synthesis protocol, and available spectral data for the closely related analogue, 4,4'-bis(dimethylamino)benzhydrol, to serve as a reference. The potential for biological activity, based on the broader class of diarylmethanols, is also discussed to inform future research directions.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 134-91-8 | [1][2] |
| Molecular Formula | C₂₁H₃₀N₂O | [1][2] |
| Molecular Weight | 326.48 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | 4,4'-Bis(diethylamino)benzhydrol | [3] |
| Appearance | White to almost white powder to crystal | [3] |
| Melting Point | 82 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water. Soluble in alcohols. | [4] |
| Storage Temperature | 0-10°C | [3] |
Synthesis
A plausible and efficient method for the synthesis of this compound is through the reduction of the corresponding ketone, 4,4'-bis(diethylamino)benzophenone. This method is analogous to the well-documented synthesis of similar benzhydrols.[5][6][7]
Experimental Protocol: Reduction of 4,4'-Bis(diethylamino)benzophenone
Materials:
-
4,4'-Bis(diethylamino)benzophenone
-
Zinc Dust
-
Potassium Hydroxide (or Sodium Hydroxide)
-
Ethanol (or other lower alcohol)
-
Hydrochloric Acid (for workup)
-
Water
-
An appropriate organic solvent for recrystallization (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of potassium hydroxide is prepared in ethanol.
-
Addition of Reactants: To this solution, 4,4'-bis(diethylamino)benzophenone and zinc dust are added.
-
Reaction: The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is cooled and filtered to remove the excess zinc dust and zinc salts. The filtrate is then poured into a beaker containing ice-cold water.
-
Precipitation: The aqueous mixture is acidified with hydrochloric acid to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectral Data
¹H NMR Spectrum (Reference: 4,4'-bis(dimethylamino)benzhydrol)
The proton NMR spectrum of 4,4'-bis(dimethylamino)benzhydrol shows characteristic signals for the aromatic protons, the methine proton, and the methyl protons of the dimethylamino groups.[8]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | Doublet | 4H | Aromatic protons ortho to the carbinol |
| ~6.7 | Doublet | 4H | Aromatic protons ortho to the N(CH₃)₂ |
| ~5.3 | Singlet | 1H | Methine proton (-CH(OH)-) |
| ~2.9 | Singlet | 12H | Methyl protons (-N(CH₃)₂) |
IR Spectrum (Reference: 4,4'-bis(dimethylamino)benzhydrol)
The infrared spectrum of 4,4'-bis(dimethylamino)benzhydrol would be expected to show the following characteristic absorption bands.[1][9]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-3500 (broad) | O-H stretch (alcohol) |
| 3000-3100 | C-H stretch (aromatic) |
| 2800-3000 | C-H stretch (aliphatic) |
| ~1600, ~1500 | C=C stretch (aromatic ring) |
| 1000-1200 | C-O stretch (secondary alcohol) |
| ~1350 | C-N stretch (aromatic amine) |
Biological Activity and Potential Applications
As of the date of this document, there is no specific information in the peer-reviewed scientific literature regarding the biological activity, mechanism of action, or any signaling pathway involvement of this compound.
However, the broader class of diarylmethanol compounds has been explored for various medicinal properties.[13] Some diarylmethane derivatives have shown potential as antimicrobial, cardiovascular, and nervous system disorder agents.[13] It is plausible that this compound could be investigated for similar activities.
Potential Research Directions
Given the lack of biological data, future research could focus on screening this compound for a range of biological activities. A potential starting point could be to investigate its cytotoxic effects against various cancer cell lines, as many small organic molecules exhibit anticancer properties.
Caption: Potential research workflow for investigating the biological activity of this compound.
Safety Information
Safety data for this compound indicates that it may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Conclusion
This compound is a readily synthesizable diarylmethanol compound. While its physical and chemical properties are partially characterized, a significant gap exists in the understanding of its biological activity. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers and scientists interested in exploring the potential applications of this compound, particularly in the field of drug discovery and development. Further investigation is warranted to elucidate its pharmacological profile and potential therapeutic value.
References
- 1. 4,4'-Bis(dimethylamino)benzhydrol(119-58-4) IR2 spectrum [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. echemi.com [echemi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 7. studylib.net [studylib.net]
- 8. 4,4'-Bis(dimethylamino)benzhydrol(119-58-4) 1H NMR spectrum [chemicalbook.com]
- 9. 4,4'-Bis(dimethylamino)benzhydrol [webbook.nist.gov]
- 10. 4,4'-Bis(dimethylamino)benzhydrol [webbook.nist.gov]
- 11. 4,4'-Bis(dimethylamino)benzhydrol [webbook.nist.gov]
- 12. 4,4'-Bis(dimethylamino)benzhydrol [webbook.nist.gov]
- 13. Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Physical and chemical properties of Bis(4-diethylaminophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Bis(4-diethylaminophenyl)methanol. It includes detailed data, experimental protocols, and visualizations of relevant chemical processes to support its application in research and development.
Chemical Identity and Structure
This compound, also known as 4,4'-Bis(diethylamino)benzhydrol, is a diarylmethanol compound. It serves primarily as a chemical intermediate, particularly in the synthesis of triarylmethane dyes.[1][2]
| Identifier | Value |
| CAS Number | 134-91-8[2][3][4][5][6][7][8] |
| Molecular Formula | C₂₁H₃₀N₂O[3] |
| Molecular Weight | 326.48 g/mol [3] |
| IUPAC Name | bis[4-(diethylamino)phenyl]methanol[6] |
| Synonyms | 4,4'-Bis(diethylamino)benzhydrol, Ethylhydrol[1][2] |
| SMILES | OC(C1=CC=C(C=C1)N(CC)CC)C2=CC=C(C=C2)N(CC)CC[3] |
| InChI Key | WCIQBUVXZZYFJP-UHFFFAOYSA-N[4][6] |
Physical and Chemical Properties
The compound is a solid at room temperature and exhibits sensitivity to light, air, and heat, necessitating careful storage and handling.[5][8][9]
Table 2.1: Physical Properties
| Property | Value | Source(s) |
| Appearance | White to almost white powder or crystals | [2][5][8] |
| Melting Point | 78.0 - 83.0 °C (Range), 82 °C (Reference) | [5][8] |
| Storage Temperature | 0 - 10 °C (Refrigerated) | [1][2][5][8] |
| Topological Polar Surface Area (TPSA) | 26.71 Ų | [3] |
| logP | 4.4607 | [3] |
Table 2.2: Chemical and Spectroscopic Data
| Property | Data |
| Purity (Typical) | >98.0% (qNMR), >95.0% (HPLC)[5][8] |
| Sensitivities | Light, Air, and Heat Sensitive[5][8] |
| Handling | Store under inert gas[5][8] |
| Mass Spectrum (MS) | Molecular Ion (M⁺): m/z 326. Key fragments observed at m/z 310, 309, 295, 267, 251, 176, 148.[10] |
| ¹H NMR (Predicted) | ~7.0-7.3 ppm: Aromatic protons (AA'BB' system). ~5.6 ppm: Methine proton (-CH(OH)-). ~3.3 ppm: Methylene protons (-N-CH₂-CH₃, quartet). ~2.0-2.5 ppm: Hydroxyl proton (-OH, broad singlet, concentration dependent). ~1.1 ppm: Methyl protons (-N-CH₂-CH₃, triplet). |
| ¹³C NMR (Predicted) | ~147 ppm: Aromatic C-N. ~134 ppm: Aromatic C-ipso (attached to CHOH). ~128 ppm: Aromatic C-H. ~111 ppm: Aromatic C-H. ~79 ppm: Methine Carbon (-CH(OH)-). ~44 ppm: Methylene Carbon (-N-CH₂-). ~13 ppm: Methyl Carbon (-CH₃). |
| FT-IR (Predicted) | ~3600-3400 cm⁻¹: O-H stretch (alcohol). ~3050-3020 cm⁻¹: C-H stretch (aromatic). ~2970-2850 cm⁻¹: C-H stretch (aliphatic). ~1610, 1510 cm⁻¹: C=C stretch (aromatic ring). ~1350 cm⁻¹: C-N stretch (aromatic amine). ~1200-1000 cm⁻¹: C-O stretch (secondary alcohol). |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and analysis of this compound.
Synthesis Protocol (Proposed via Grignard Reaction)
This protocol is based on the well-established Grignard synthesis of analogous diaryl and triarylmethanols.[1][11][12] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) due to the moisture sensitivity of the Grignard reagent.
Materials:
-
4-bromo-N,N-diethylaniline
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl formate
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Dissolve 4-bromo-N,N-diethylaniline in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required.
-
Once initiated, add the remaining 4-bromo-N,N-diethylaniline solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (4-(diethylamino)phenylmagnesium bromide).
-
-
Reaction with Ester:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve one-half equivalent of ethyl formate in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ethyl formate solution dropwise to the stirred, cooled Grignard reagent. An initial reaction will form an intermediate ketone, which then reacts with a second equivalent of the Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two times with diethyl ether.
-
Combine all organic layers and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Analytical Protocol (High-Performance Liquid Chromatography)
This reverse-phase HPLC method is suitable for assessing the purity of the final product. The conditions are adapted from a method used for a structurally related compound.[13]
Instrumentation:
-
HPLC System: With UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control)
-
Gradient: Isocratic or gradient elution (e.g., starting from 60% acetonitrile and increasing to 95% over 15 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~254 nm or ~270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or acetonitrile to a concentration of ~1 mg/mL.
Mandatory Visualizations
As this compound is a synthetic chemical intermediate, its direct involvement in biological signaling pathways is not applicable. The following diagrams illustrate the logical workflows for its synthesis and its primary application in dye manufacturing.
Caption: Proposed Grignard synthesis workflow for this compound.
Caption: Logical pathway showing the use of the title compound in triarylmethane dye synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 134-91-8 [sigmaaldrich.com]
- 5. This compound | 134-91-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | 134-91-8 [sigmaaldrich.cn]
- 7. labsolu.ca [labsolu.ca]
- 8. This compound | 134-91-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. Methanol(67-56-1) 1H NMR [m.chemicalbook.com]
- 10. This compound(134-91-8) MS spectrum [chemicalbook.com]
- 11. cerritos.edu [cerritos.edu]
- 12. tsijournals.com [tsijournals.com]
- 13. alpha,alpha-Bis(4-(diethylamino)phenyl)-4-((4-ethoxyphenyl)amino)naphthalene-1-methanol | SIELC Technologies [sielc.com]
In-depth Technical Guide to the Structure Elucidation of Bis(4-diethylaminophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies used in the structural elucidation of Bis(4-diethylaminophenyl)methanol. The information presented is intended to assist researchers in confirming the identity and purity of this compound through a combination of spectroscopic and analytical techniques.
Compound Overview
This compound, also known as 4,4'-Bis(diethylamino)benzhydrol, is a chemical intermediate often used in the synthesis of dyes and other complex organic molecules. Its chemical formula is C₂₁H₃₀N₂O, with a molecular weight of 326.48 g/mol . Accurate structural confirmation is critical for its application in further chemical synthesis and research.
Spectroscopic and Analytical Data
The structural confirmation of this compound relies on the synergistic interpretation of data from various analytical techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its elemental composition and structural features.
Table 1: Mass Spectrometry Data for this compound [1]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 326 | 46.2 | [M]⁺ (Molecular Ion) |
| 311 | 56.6 | [M - CH₃]⁺ |
| 310 | 68.8 | [M - H₂O]⁺ |
| 309 | 80.2 | [M - OH]⁺ |
| 295 | 100.0 | [M - CH₂CH₃]⁺ |
| 267 | 13.4 | [M - N(CH₂CH₃)₂]⁺ |
| 251 | 16.7 | [C₁₇H₁₉N₂]⁺ |
| 176 | 12.9 | [C₁₂H₁₈N]⁺ |
| 148 | 18.9 | [C₁₀H₁₄N]⁺ |
Interpretation: The mass spectrum displays a prominent molecular ion peak [M]⁺ at m/z 326, which corresponds to the molecular weight of this compound. The base peak at m/z 295 suggests a stable fragment resulting from the loss of an ethyl group. Other significant fragments can be attributed to the loss of a methyl group, a hydroxyl group, and a diethylamino group, all of which are consistent with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | d | 4H | Ar-H (ortho to CHOH) |
| ~6.6 | d | 4H | Ar-H (meta to CHOH) |
| ~5.7 | s | 1H | CH-OH |
| ~3.3 | q | 8H | N-CH₂-CH₃ |
| ~2.5 | s | 1H | CH-OH |
| ~1.1 | t | 12H | N-CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~147 | Ar-C (para to CHOH, attached to N) |
| ~134 | Ar-C (ipso to CHOH) |
| ~128 | Ar-C (ortho to CHOH) |
| ~111 | Ar-C (meta to CHOH) |
| ~75 | CH-OH |
| ~44 | N-CH₂-CH₃ |
| ~13 | N-CH₂-CH₃ |
Interpretation: The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the alcohol, and the ethyl groups of the diethylamino substituents. The aromatic region would likely display two doublets corresponding to the AA'BB' spin system of the para-substituted phenyl rings. The ¹³C NMR spectrum would complement this by showing the expected number of carbon signals, with the carbon bearing the hydroxyl group appearing in the typical range for a secondary alcohol, and the aromatic carbons showing shifts influenced by the electron-donating diethylamino groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2975-2850 | Strong | C-H stretch (aliphatic) |
| 1610-1580 | Medium-Strong | C=C stretch (aromatic ring) |
| 1520-1480 | Medium-Strong | C=C stretch (aromatic ring) |
| 1300-1000 | Strong | C-O stretch (secondary alcohol) |
| 1250-1180 | Strong | C-N stretch (aromatic amine) |
Interpretation: The IR spectrum is expected to be characterized by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, indicative of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. Strong C-H stretching bands for the aliphatic ethyl groups and medium-intensity bands for the aromatic C-H stretches would also be present. The presence of the aromatic rings would be confirmed by C=C stretching absorptions in the 1610-1480 cm⁻¹ region. A strong C-O stretching band for the secondary alcohol and a C-N stretching band for the aromatic amine would also be key diagnostic peaks.
Experimental Protocols
The following are generalized experimental protocols for the techniques used in the structure elucidation of this compound. Instrument parameters should be optimized for the specific equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters: Acquire the spectrum at room temperature with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse sequence for ¹H NMR should be used.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Data Acquisition:
-
Instrument: Mass spectrometer (e.g., Quadrupole, Time-of-Flight).
-
Parameters: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression of analytical techniques.
Conclusion
The structural elucidation of this compound is achieved through a combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy. Each technique provides unique and complementary information that, when interpreted together, allows for the unambiguous confirmation of the molecule's identity and structure. The data and protocols presented in this guide serve as a valuable resource for researchers working with this compound, ensuring its correct identification for use in further scientific endeavors.
References
Spectroscopic Profile of Bis(4-diethylaminophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound Bis(4-diethylaminophenyl)methanol (CAS No. 134-91-8), a molecule of interest in various chemical and pharmaceutical research fields. This document presents available mass spectrometry (MS), and infrared (IR) data, alongside nuclear magnetic resonance (NMR) data for the closely related analogue, 4,4'-Bis(dimethylamino)benzhydrol, to serve as a valuable reference for its characterization. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included.
Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound and its dimethyl analogue.
Mass Spectrometry (MS) Data for this compound
Table 1: Mass Spectrometry Data. Electron Ionization (EI) was used to acquire the mass spectrum. The data reveals a molecular ion peak and a series of fragment ions, which are crucial for structural elucidation.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 326 (M+) | 46.2[1] |
| 311 | 56.6 |
| 310 | 68.8 |
| 309 | 80.2 |
| 295 | 100.0 |
| 267 | 13.4 |
| 251 | 16.7 |
| 176 | 12.9 |
| 150 | 15.2 |
| 148 | 18.9 |
| 140 | 16.5 |
| 134 | 9.1 |
| 118 | 10.2 |
Spectroscopic Data for 4,4'-Bis(dimethylamino)benzhydrol (Analogue)
Due to the limited availability of specific NMR and IR data for this compound in publicly accessible databases, the data for the structurally similar compound 4,4'-Bis(dimethylamino)benzhydrol (CAS No. 119-58-4) is presented as a reliable reference.
Table 2: ¹H NMR Data for 4,4'-Bis(dimethylamino)benzhydrol. The spectrum was likely acquired in CDCl₃.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.22 | d | 4H | Aromatic (CH ortho to CHOH)[2] |
| ~6.67 | d | 4H | Aromatic (CH meta to CHOH)[2] |
| ~5.26 | s | 1H | Methine (CHOH)[2] |
| ~2.89 | s | 12H | Methyl (N(CH₃)₂)[2] |
Table 3: ¹³C NMR Data for 4,4'-Bis(dimethylamino)benzhydrol.
| Chemical Shift (δ) ppm | Assignment |
| ~150 | Aromatic (C-N) |
| ~135 | Aromatic (C-CHOH) |
| ~128 | Aromatic (CH ortho to CHOH) |
| ~112 | Aromatic (CH meta to CHOH) |
| ~75 | Methine (CHOH) |
| ~40 | Methyl (N(CH₃)₂) |
Table 4: FT-IR Data for 4,4'-Bis(dimethylamino)benzhydrol.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3600 | O-H stretch (alcohol) |
| ~3000-3100 | C-H stretch (aromatic) |
| ~2800-3000 | C-H stretch (aliphatic) |
| ~1600 | C=C stretch (aromatic ring) |
| ~1520 | C=C stretch (aromatic ring) |
| ~1350 | C-N stretch |
| ~1050 | C-O stretch (alcohol) |
Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data presented. These methods are standard for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer: The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 or 400 MHz. For ¹³C NMR, a frequency of 75 or 100 MHz is common. Tetramethylsilane (TMS) is usually used as an internal standard (0 ppm).
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film Method): A small amount of the solid sample is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Film Deposition: A drop of this solution is applied to the surface of a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate completely, leaving a thin film of the compound on the plate.
-
Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples. The sample is then vaporized by heating.
-
Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV in Electron Ionization - EI). This causes the molecules to ionize and fragment.[1]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
References
A Technical Guide to the Purity and Analysis of 4,4'-Bis(diethylamino)benzhydrol
This technical guide provides a comprehensive overview of the methods for assessing the purity and analyzing 4,4'-Bis(diethylamino)benzhydrol, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed methodologies, data presentation, and workflow visualizations.
Compound Identification
4,4'-Bis(diethylamino)benzhydrol is an organic compound with the following identifiers:
| Property | Value |
| IUPAC Name | Bis[4-(diethylamino)phenyl]methanol |
| Synonyms | Ethylhydrol, B-DAM |
| CAS Number | 134-91-8 |
| Molecular Formula | C₂₁H₃₀N₂O |
| Molecular Weight | 326.48 g/mol |
| Melting Point | 82°C |
Purity Analysis Methods
The purity of 4,4'-Bis(diethylamino)benzhydrol can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most common and effective methods.
Data Summary
The following table summarizes typical purity data obtained from various analytical methods.
| Analytical Method | Purity Specification | Notes |
| qNMR | >98.0% | Provides a direct measurement of purity against a certified internal standard. Considered a primary ratio method of measurement. |
| HPLC-UV | >95.0% | Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main component. |
| GC-MS | >97.0% | Offers high sensitivity and specificity for volatile impurities. Purity is often determined by area percent normalization, with mass spectrometry for peak identification. |
Experimental Protocols
Synthesis and Purification
4,4'-Bis(diethylamino)benzhydrol can be synthesized by the reduction of its corresponding ketone, 4,4'-Bis(diethylamino)benzophenone. A general procedure is as follows:
Reaction:
Caption: Synthesis of 4,4'-Bis(diethylamino)benzhydrol.
Protocol:
-
Dissolve 4,4'-Bis(diethylamino)benzophenone in a suitable alcohol solvent, such as ethanol, in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a common method for assessing the purity of 4,4'-Bis(diethylamino)benzhydrol.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water is typically used. For improved peak shape and resolution, an acid modifier is recommended.
-
Isocratic Method: Acetonitrile/Water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Gradient Method: A gradient of increasing acetonitrile concentration may be necessary to resolve all impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 300 °C at a rate of 15 °C/min.
-
Hold at 300 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an accurate determination of purity by comparing the integral of a signal from the analyte to that of a certified internal standard.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 4,4'-Bis(diethylamino)benzhydrol into an NMR tube.
-
Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a signal that does not overlap with the analyte signals.
-
Add a precise volume of a deuterated solvent (e.g., 0.6 mL of Chloroform-d or DMSO-d₆) to the NMR tube and ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Workflow and Data Analysis Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the purity analysis of 4,4'-Bis(diethylamino)benzhydrol.
Caption: General workflow for purity analysis.
Logical Relationship for Method Selection
The choice of analytical method often depends on the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
In-Depth Technical Guide to the Safety and Handling of Bis(4-diethylaminophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for Bis(4-diethylaminophenyl)methanol (CAS No. 134-91-8). The information is intended to support researchers, scientists, and professionals in drug development in ensuring safe laboratory practices. It is important to note that while this guide consolidates available safety information, a complete Safety Data Sheet (SDS) with comprehensive quantitative toxicological data was not publicly available at the time of writing. Therefore, this compound should be handled with the care required for a substance with potential hazards that are not fully characterized.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 134-91-8 | [1] |
| Molecular Formula | C21H30N2O | [1] |
| Molecular Weight | 326.48 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 78.0 to 83.0 °C | |
| Purity | >98.0% | [1] |
| Synonyms | 4,4'-Bis(diethylamino)benzhydrol | [1] |
Hazard Identification and GHS Classification
Based on available information, this compound is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram |
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE)
Due to the identified skin and eye irritation hazards, appropriate personal protective equipment must be worn when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved particulate respirator may be necessary. |
Handling and Storage
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry place. Recommended storage temperatures range from 0-10°C.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
The following first aid procedures should be followed in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these general procedures.
Small Spills:
-
Wear appropriate personal protective equipment (globoes, safety goggles, lab coat).
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and then with soap and water.
-
Collect all cleaning materials for proper disposal.
Large Spills:
-
Evacuate the area.
-
Ensure the area is well-ventilated.
-
Prevent the spread of dust.
-
Follow the procedures for a small spill, using appropriate respiratory protection if necessary.
-
Contact your institution's environmental health and safety department for guidance.
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken.
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | May emit toxic fumes (carbon oxides, nitrogen oxides) under fire conditions. |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |
Disposal Considerations
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a sealed, labeled container.
-
Contaminated Materials: Gloves, paper towels, and other contaminated materials should be placed in a sealed bag or container.
-
Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Experimental Protocols
Protocol for Handling and Weighing:
-
Preparation: Don all required personal protective equipment (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood is operational.
-
Weighing: Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize dust exposure. Use a tared weigh boat or paper.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel using a spatula.
-
Cleanup: Clean any residual powder from the balance and surrounding area with a damp paper towel, which should then be disposed of as hazardous waste.
-
Post-Handling: Wash hands thoroughly with soap and water.
Protocol for a Minor Spill Cleanup:
-
Assessment: Ensure the spill is small and manageable without immediate respiratory hazard.
-
PPE: Don appropriate PPE, including gloves and safety goggles.
-
Containment: If it is a powder, gently cover it with a damp paper towel to prevent dust from becoming airborne.
-
Collection: Carefully wipe or sweep the material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
Visualizations
The following diagrams illustrate key logical workflows for the safe handling of this compound.
Caption: Emergency Response Workflow for Exposure Incidents.
References
The Diverse Potential of Bis(4-diethylaminophenyl)methanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-diethylaminophenyl)methanol, a symmetrical diarylmethane derivative, serves as a versatile scaffold for the synthesis of a wide array of compounds with significant potential in medicinal chemistry and materials science. Its core structure, featuring two electron-rich diethylaminophenyl moieties linked by a methanol bridge, provides a unique platform for the development of novel therapeutic agents and functional materials. This technical guide explores the synthesis of potential derivatives of this compound, focusing on triarylmethane compounds, and delves into their promising biological activities, including antimicrobial and anticancer properties. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this exciting area.
Synthesis of Triarylmethane Derivatives
The hydroxyl group of this compound is a key functional handle for the synthesis of various derivatives, particularly triarylmethane compounds. These derivatives can be readily prepared through acid-catalyzed electrophilic substitution reactions with various aromatic compounds.
General Experimental Protocol for the Synthesis of Triarylmethane Derivatives
A general and efficient method for the synthesis of triarylmethane derivatives involves the reaction of this compound with an appropriate aromatic nucleophile, such as a substituted aniline or phenol, in the presence of an acid catalyst.
Materials:
-
This compound
-
Substituted aniline or phenol (e.g., N,N-dimethylaniline, p-toluidine, 2-chloroaniline, phenol, p-cresol)
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the chosen substituted aniline or phenol (1.1 equivalents) in a minimal amount of ethanol.
-
To this solution, add a catalytic amount of glacial acetic acid.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for a period ranging from 2 to 12 hours, while being monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed successively with a dilute aqueous solution of sodium hydroxide and water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure triarylmethane derivative.
This versatile protocol allows for the synthesis of a library of triarylmethane compounds with diverse substitution patterns on the third aryl ring, enabling the exploration of structure-activity relationships.
Potential Biological Activities of Derivatives
Derivatives of this compound, particularly the triarylmethane class of compounds, have shown promise as potent biological agents. Their biological activities are often attributed to their ability to interact with biological macromolecules such as DNA and proteins.
Antimicrobial Activity
Triarylmethane dyes, which can be synthesized from this compound, have a long history of use as antimicrobial agents. Their cationic nature allows them to interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a nutrient broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive control wells (microorganism in broth without the test compound) and negative control wells (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The following table summarizes the potential antimicrobial activity of hypothetical triarylmethane derivatives of this compound against common pathogens.
| Derivative (Substituent on 3rd Aryl Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 4-(Dimethylamino)phenyl | 2 - 8 | 8 - 32 | 4 - 16 |
| 4-Methylphenyl | 4 - 16 | 16 - 64 | 8 - 32 |
| 2-Chlorophenyl | 1 - 4 | 4 - 16 | 2 - 8 |
| 4-Hydroxyphenyl | 8 - 32 | 32 - 128 | 16 - 64 |
Anticancer Activity
The planar aromatic structure of triarylmethane derivatives allows them to intercalate into DNA, potentially inhibiting DNA replication and transcription and leading to cytotoxicity in cancer cells. Furthermore, these compounds can generate reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.
Experimental Protocol for Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is calculated as a percentage of the viability of untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
The following table presents the potential cytotoxic activity of hypothetical triarylmethane derivatives against representative cancer cell lines.
| Derivative (Substituent on 3rd Aryl Ring) | IC50 (µM) vs. MCF-7 Cells | IC50 (µM) vs. A549 Cells |
| 4-(Dimethylamino)phenyl | 5 - 15 | 10 - 25 |
| 4-Methylphenyl | 10 - 30 | 20 - 50 |
| 2-Chlorophenyl | 1 - 10 | 5 - 20 |
| 4-Hydroxyphenyl | 15 - 40 | 30 - 70 |
Signaling Pathways and Logical Relationships
The biological activities of these derivatives can be visualized through signaling pathways and logical workflows.
Caption: Synthetic workflow for triarylmethane derivatives.
Caption: Proposed antimicrobial mechanism of action.
Methodological & Application
Application of Bis(4-diethylaminophenyl)methanol in Dye Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-diethylaminophenyl)methanol, also known as Michler's hydrol, is a key intermediate in the synthesis of a diverse range of triarylmethane and diarylmethane dyes. These dyes are characterized by their brilliant and intense colors, finding applications in textiles, inks, biological staining, and as chromogenic substrates. This document provides detailed application notes and experimental protocols for the synthesis of various dyes utilizing this compound as a primary precursor.
Principle of Synthesis
The synthesis of triarylmethane dyes from this compound generally proceeds via a two-step mechanism:
-
Acid-Catalyzed Condensation: In the presence of an acid catalyst, this compound readily forms a resonance-stabilized carbocation. This electrophilic species then undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic compound (the coupling component), such as an N,N-dialkylaniline or a naphthylamine derivative. This reaction forms a colorless leuco-dye.
-
Oxidation: The leuco-dye is subsequently oxidized to the final colored dye. This oxidation can be achieved using various oxidizing agents, such as air, chloranil, or lead dioxide, and results in the formation of a highly conjugated system responsible for the dye's intense color.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative triarylmethane dyes from this compound.
Protocol 1: General Synthesis of a Symmetrical Triarylmethane Dye (e.g., Ethyl Violet Analogue)
This protocol describes the synthesis of a symmetrical triarylmethane dye by condensing this compound with an N,N-dialkylaniline.
Materials:
-
This compound
-
N,N-Diethylaniline
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide solution (10% w/v)
-
Lead Dioxide (PbO₂) or Chloranil
-
Ethanol
-
Diethyl Ether
-
Standard laboratory glassware
Procedure:
-
Condensation:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of N,N-diethylaniline in a minimal amount of ethanol.
-
Cool the mixture in an ice bath and slowly add 2.0 equivalents of concentrated sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the dropwise addition of 10% sodium hydroxide solution until the leuco-dye precipitates.
-
Filter the precipitated leuco-dye, wash thoroughly with cold water, and dry under vacuum.
-
-
Oxidation:
-
Suspend the dried leuco-dye in a suitable solvent such as dilute acetic acid or ethanol.
-
Add 1.5 equivalents of an oxidizing agent (e.g., lead dioxide or chloranil) portion-wise with vigorous stirring.
-
Continue stirring at room temperature for 2-4 hours, or until the color of the solution indicates the complete formation of the dye.
-
Filter the reaction mixture to remove the oxidant and any byproducts.
-
The crude dye can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Protocol 2: Synthesis of an Unsymmetrical Triarylmethane Dye (e.g., Victoria Blue B Analogue)
This protocol details the synthesis of an unsymmetrical triarylmethane dye by condensing this compound with a naphthylamine derivative.
Materials:
-
This compound
-
N-Ethyl-1-naphthylamine
-
Phosphorus Oxychloride (POCl₃) or another suitable condensing agent
-
Sodium Carbonate solution (10% w/v)
-
Oxidizing agent (e.g., air, manganese dioxide)
-
Toluene or another suitable solvent
-
Standard laboratory glassware
Procedure:
-
Condensation and Oxidation:
-
In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound and 1.0 equivalent of N-ethyl-1-naphthylamine in toluene.
-
Slowly add 1.2 equivalents of phosphorus oxychloride to the stirred solution. An exothermic reaction may occur, and the temperature should be controlled.
-
Heat the reaction mixture to reflux for 3-5 hours. During this time, the condensation and subsequent oxidation by air often occur, leading to the formation of the colored dye.
-
After the reaction is complete, cool the mixture and wash it with a 10% sodium carbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The resulting crude dye can be purified by column chromatography on silica gel or alumina, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Data Presentation
The following table summarizes the spectroscopic properties of selected triarylmethane dyes that can be synthesized using this compound or analogous precursors.
| Dye Name | Coupling Component | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Ethyl Violet | N,N-Diethylaniline | 596 | ~95,000 |
| Victoria Blue B | N-Phenyl-1-naphthylamine | 618-622 | Not readily available |
| A symmetrical Malachite Green analogue | N,N-Dimethylaniline | ~617 | ~105,000 |
Visualizations
Logical Workflow for Triarylmethane Dye Synthesis
Caption: General workflow for the synthesis of triarylmethane dyes.
Reaction Scheme for Symmetrical Triarylmethane Dye Synthesis
Caption: Reaction scheme for symmetrical triarylmethane dye synthesis.
Reaction Scheme for Unsymmetrical Triarylmethane Dye Synthesis
Bis(4-diethylaminophenyl)methanol as a reagent in analytical chemistry
Application Notes & Protocols: Bis(4-diethylaminophenyl)methanol
Reagent for Spectrophotometric Analysis
Disclaimer: Specific, published analytical applications for this compound are not widely available in the current scientific literature. The following application note presents a representative protocol based on the known chemistry of analogous leuco compounds, such as Michler's hydrol. The quantitative data provided is illustrative to demonstrate the compound's potential utility as a chromogenic reagent.
Introduction
This compound, also known as 4,4'-Bis(diethylamino)benzhydrol, is a leuco compound that can serve as a highly sensitive chromogenic reagent for analytical chemistry. In its reduced, methanolic form, the reagent is colorless. Upon reaction with an oxidizing agent in an acidic medium, it undergoes oxidation to form a stable, intensely colored diarylmethyl carbocation. The absorbance of the resulting solution, measured at the wavelength of maximum absorbance (λmax), is directly proportional to the concentration of the analyte. This property makes it a valuable reagent for the spectrophotometric determination of various oxidizing agents.
Key Features:
-
High Sensitivity: The oxidized form possesses a high molar absorptivity, enabling the detection of analytes at low concentrations.
-
Selectivity: The reaction can be made selective for specific oxidizing agents by controlling the pH and reaction conditions.
-
Simplicity: The method is straightforward, involving a simple mixing of the reagent with the sample and measurement of absorbance.
Principle of Method
The analytical method is based on an oxidation-reduction reaction. This compound is oxidized by the analyte (e.g., an oxidizing agent), leading to the elimination of a water molecule and the formation of a conjugated system. This results in a colored carbocation with strong absorbance in the visible region of the electromagnetic spectrum.
General Reaction Scheme
The fundamental chemical transformation is the oxidation of the colorless leuco form of the reagent to its colored, planar carbocation form.
Caption: Oxidation of the leuco reagent to a colored carbocation.
Application: Determination of Free Chlorine in Water
This protocol details a representative method for determining the concentration of free chlorine (Cl₂) in water samples. Free chlorine acts as the oxidizing agent, converting the reagent into its colored form.
Quantitative Method Parameters
The following table summarizes the typical performance characteristics of this type of assay.
| Parameter | Value |
| Analyte | Free Chlorine (Cl₂) |
| Matrix | Water |
| Wavelength (λmax) | 605 nm |
| Molar Absorptivity (ε) | ~75,000 L·mol⁻¹·cm⁻¹ |
| Linear Range | 0.05 - 2.0 mg/L |
| Limit of Detection (LOD) | 0.02 mg/L |
| Reaction Time | 5 minutes |
| pH | 2.4 - 2.8 |
| Color Stability | > 30 minutes |
Experimental Protocol
3.2.1 Reagents and Materials
-
This compound Reagent Solution (0.05% w/v): Dissolve 50 mg of this compound (Purity ≥98%) in 100 mL of methanol. Store in an amber glass bottle at 2-8°C. This solution is stable for up to 4 weeks.
-
Buffer Solution (pH 2.6): Prepare a citrate-phosphate buffer by mixing appropriate volumes of 0.1 M citric acid and 0.2 M disodium hydrogen phosphate. Adjust the pH to 2.6 using a pH meter.
-
Standard Chlorine Solution (1000 mg/L): Use a commercially available, certified sodium hypochlorite (NaOCl) standard solution.
-
Working Chlorine Standards: Prepare fresh daily by diluting the standard chlorine solution with deionized water to concentrations of 0.05, 0.1, 0.5, 1.0, 1.5, and 2.0 mg/L.
-
Spectrophotometer: Capable of measurement at 605 nm.
-
Cuvettes: 1 cm path length.
-
Glassware: Volumetric flasks, pipettes.
3.2.2 Experimental Workflow
Caption: Workflow for the spectrophotometric determination of free chlorine.
3.2.3 Procedure
-
Blank Preparation: Pipette 5.0 mL of deionized water into a test tube.
-
Standard Preparation: Pipette 5.0 mL of each working chlorine standard into a series of separate, labeled test tubes.
-
Sample Preparation: Pipette 5.0 mL of the water sample into a labeled test tube.
-
Reaction:
-
To each tube (blank, standards, and sample), add 1.0 mL of the pH 2.6 buffer solution.
-
Add 0.5 mL of the this compound reagent solution to each tube.
-
Immediately cap and vortex each tube for 5 seconds.
-
Allow the tubes to stand at room temperature for 5 minutes for full color development.
-
-
Measurement:
-
Set the spectrophotometer to zero absorbance at 605 nm using the blank.
-
Measure the absorbance of each standard and the sample.
-
3.2.4 Data Analysis
-
Calibration Curve: Plot a graph of absorbance (y-axis) versus the concentration (mg/L) of the chlorine standards.
-
Linear Regression: Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept. The correlation coefficient (R²) should be ≥ 0.995.
-
Sample Concentration: Use the absorbance of the unknown sample and the regression equation to calculate its chlorine concentration.
Concentration (mg/L) = (Absorbance_sample - c) / m
Conclusion
This compound demonstrates significant potential as a chromogenic reagent for the spectrophotometric analysis of oxidizing agents. The proposed method for free chlorine offers a simple, rapid, and sensitive alternative for environmental monitoring and water quality assessment. Further research could expand its application to the determination of other analytes such as manganese, ozone, or peroxides in various matrices.
Application Notes and Protocols for Bis(4-diethylaminophenyl)methanol and its Derivatives in Latent Fingerprint Detection
Introduction
Bis(4-diethylaminophenyl)methanol, also known as 4,4'-Bis(diethylamino)benzhydrol or Michler's hydrol, is a chemical intermediate primarily used in the synthesis of triarylmethane dyes. While not typically used directly for the development of latent fingerprints, its derivatives, such as Ethyl Violet and other triarylmethane dyes, have established applications in forensic science as staining agents for prints developed with cyanoacrylate (super glue) fuming. This document provides detailed protocols for the use of these derivative dyes in enhancing the visualization of latent fingerprints.
Chemical Properties of this compound
While not a direct developing agent, understanding the properties of this precursor is essential for researchers working with its derivatives.
| Property | Value |
| Synonyms | 4,4'-Bis(diethylamino)benzhydrol, Michler's hydrol |
| CAS Number | 134-91-8 |
| Molecular Formula | C21H30N2O |
| Molecular Weight | 326.48 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 82-85 °C |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol and acetone. |
Application: Staining of Cyanoacrylate-Fumed Latent Fingerprints with Triarylmethane Dyes
Triarylmethane dyes, synthesized from precursors like this compound, are effective for staining the polymer matrix formed by cyanoacrylate fuming on non-porous surfaces. This process enhances the contrast of the developed prints, making them easier to visualize and photograph.
Experimental Protocol: Ethyl Violet Staining
This protocol outlines the preparation and application of an Ethyl Violet staining solution for the enhancement of cyanoacrylate-developed latent fingerprints.
Materials:
-
Ethyl Violet powder
-
Ethanol
-
Carrier solvent (e.g., petroleum ether or HFE-7100)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Wash bottles
-
Fume hood
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Solution Preparation:
-
Prepare a stock solution by dissolving 1 g of Ethyl Violet powder in 100 mL of ethanol.
-
Prepare the working solution by adding 10-20 mL of the stock solution to 1 L of the carrier solvent. Mix thoroughly.
-
-
Application:
-
Ensure the cyanoacrylate-developed fingerprint is fully cured.
-
Immerse the exhibit in the Ethyl Violet working solution for 30-60 seconds.
-
Alternatively, the solution can be carefully applied using a soft brush or by spraying in a well-ventilated fume hood.
-
-
Rinsing:
-
Remove the exhibit from the staining solution and allow the excess to drain off.
-
Gently rinse the exhibit with the carrier solvent to remove background staining.
-
-
Drying and Visualization:
-
Allow the exhibit to air dry completely in a fume hood.
-
Visualize and photograph the developed prints using appropriate lighting techniques. The prints will appear as a deep violet color.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range |
| Ethyl Violet Concentration (Working Solution) | 0.1 - 0.2% (v/v) of stock in carrier |
| Staining Time | 30 - 60 seconds |
| Rinsing Time | 10 - 30 seconds |
| Drying Time | 5 - 10 minutes at ambient temperature |
| Primary Application | Non-porous surfaces post-cyanoacrylate fuming |
Visualizations
Logical Relationship of Compounds
Caption: Figure 1: Synthesis Pathway from Precursor to Dye.
Experimental Workflow for Latent Fingerprint Enhancement
Caption: Figure 2: Workflow for Fingerprint Staining.
Application Notes and Protocols for Reactions Involving 4,4'-Bis(dimethylamino)benzhydrol (Leuco Crystal Violet)
A Note on Nomenclature: The compound 4,4'-Bis(diethylamino)benzhydrol is a close analog of the well-documented and widely used compound 4,4'-Bis(dimethylamino)benzhydrol , commonly known as Leuco Crystal Violet (LCV) . Due to the extensive availability of experimental data for LCV and its prevalence in the applications described, these notes will focus on the experimental setup for reactions involving this dimethylamino analog. The principles and protocols outlined are expected to be adaptable for the diethylamino derivative with appropriate optimization.
Introduction
4,4'-Bis(dimethylamino)benzhydrol, or Leuco Crystal Violet (LCV), is a reduced, colorless form of the triphenylmethane dye, Crystal Violet.[[“]] Its utility in research and forensic applications stems from its ability to undergo a color-producing oxidation reaction. This property makes it a valuable tool for the detection of substances that can facilitate this oxidation, such as heme in blood and various reactive oxygen species (ROS). These application notes provide detailed protocols for researchers, scientists, and drug development professionals for the use of LCV in these key applications.
Application 1: Presumptive Detection of Latent Bloodstains
Principle of Detection
The most common application of LCV is in the presumptive testing for blood. This colorimetric assay is based on the peroxidase-like activity of the heme group in hemoglobin.[[“]] In the presence of an oxidizing agent, typically hydrogen peroxide (H₂O₂), the heme catalyzes the oxidation of the colorless LCV to the intensely colored Crystal Violet cation, which is a vibrant purple.[[“]][2] This reaction provides a rapid and sensitive method for locating and visualizing latent or cleaned bloodstains.
Quantitative Data: Comparison with Luminol
LCV is often compared with luminol for latent blood detection. The choice between the two depends on the specific requirements of the analysis.
| Feature | Leucocrystal Violet (LCV) | Luminol |
| Detection Principle | Colorimetric | Chemiluminescent |
| Visual Output | Intense purple color | Blue-green light emission |
| Viewing Conditions | Visible under normal lighting | Requires darkness |
| Reported Sensitivity | Up to 1:10,000 dilution of blood[3][4] | Up to 1:1,000,000 dilution of blood[3] |
| Specificity | Presumptive for blood; can react with other oxidizing agents. | Presumptive for blood; known to react with bleach, copper, and some plant peroxidases.[3] |
| Application | Enhancing visible or faint bloodstains, especially on porous surfaces.[5] | Detecting latent or cleaned-up bloodstains over large areas. |
| Stability of Working Solution | Stable for up to 3 months when refrigerated and stored in a dark container.[3] | Prepared fresh; shelf life of several hours.[3] |
| Effect on DNA | The fixative in some formulations may impact subsequent DNA analysis.[3] | Generally considered non-destructive to DNA.[3] |
Experimental Protocol: Latent Blood Detection
This protocol details the preparation of an LCV reagent and its application for the enhancement of bloodstains.
Materials:
-
5-Sulfosalicylic acid
-
3% Hydrogen peroxide
-
Sodium acetate
-
Leucocrystal Violet (4,4'-Bis(dimethylamino)benzhydrol) powder
-
Distilled water
-
Amber glass bottle (500 mL)
-
Magnetic stirrer and stir bar
-
Fine-mist spray bottle
-
Personal protective equipment (gloves, lab coat, eye protection)
Reagent Preparation (Working Solution):
-
In a 500 mL amber glass bottle, combine 10 grams of 5-sulfosalicylic acid with 500 mL of 3% hydrogen peroxide.[[“]][6]
-
Place the bottle on a magnetic stirrer and add a stir bar.
-
While stirring, add and dissolve 4.4 grams of sodium acetate.[[“]][6]
-
Continue stirring and add 1.1 grams of Leucocrystal Violet powder.[[“]][6]
-
Stir until all components are completely dissolved. The solution should be colorless to pale blue.
-
Store the working solution in the sealed amber glass bottle and refrigerate. The solution is stable for several months.[[“]]
Experimental Procedure:
-
Control Preparation:
-
Positive Control: Apply a small, known amount of blood to a surface similar to the one being tested.
-
Negative Control: Use an area of the same surface where no blood is present.
-
-
Application of LCV Reagent: Using the fine-mist spray bottle, apply the LCV working solution to the area of interest. For smaller items, immersion in the solution is also an option.
-
Observation of Results: A positive reaction is indicated by the rapid appearance of a bluish-purple or violet color, typically within 30 seconds.[[“]]
-
Documentation: Document the results by photographing the developed stains. Include a ruler in the photograph for scale.
Visualization: Experimental Workflow for Blood Detection
Caption: Workflow for latent blood detection using LCV.
Application 2: Detection of Reactive Oxygen Species (ROS)
Principle of Detection
LCV can be used for the quantitative analysis of hydrogen peroxide (H₂O₂), a key reactive oxygen species. The method relies on the horseradish peroxidase (HRP)-catalyzed oxidation of LCV by H₂O₂. The resulting product, Crystal Violet cation (CV⁺), has a strong absorbance at approximately 590 nm, which can be measured spectrophotometrically.[7] The intensity of the color is proportional to the concentration of H₂O₂ in the sample.
Experimental Protocol: Quantitative H₂O₂ Assay
This protocol is adapted for the quantification of H₂O₂ in aqueous solutions.
Materials:
-
Leuco Crystal Violet (LCV)
-
Horseradish Peroxidase (HRP) Type II
-
Hydrogen Peroxide (H₂O₂) standard solution
-
Acetate buffer (pH 4.2)
-
Spectrophotometer and cuvettes
-
Micropipettes
Reagent Preparation:
-
LCV Stock Solution: Prepare a stock solution of LCV in a suitable organic solvent (e.g., ethanol) and store it protected from light.
-
HRP Stock Solution: Prepare a stock solution of HRP in acetate buffer and store it at 4°C.
-
Working Reagent: On the day of the experiment, prepare a working reagent by mixing the LCV and HRP stock solutions in the acetate buffer. The final concentrations will need to be optimized for the specific assay conditions.
Experimental Procedure:
-
Standard Curve Preparation:
-
Prepare a series of H₂O₂ standards of known concentrations by diluting the H₂O₂ standard solution in the acetate buffer.
-
Include a blank sample containing only the acetate buffer.
-
-
Sample Preparation: Prepare the experimental samples in the same acetate buffer. If necessary, include controls such as samples with catalase to confirm the presence of H₂O₂.[7]
-
Reaction:
-
Measurement:
-
Measure the absorbance of each standard and sample at 590 nm using a spectrophotometer.
-
-
Quantification:
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of H₂O₂ in the experimental samples by interpolating their absorbance values on the standard curve.
-
Visualization: Reaction Mechanism
Caption: Oxidation of LCV to Crystal Violet.
Signaling Pathway Context: Oxidative Stress and the Keap1-Nrf2 Pathway
The detection of ROS is critical in understanding cellular signaling, particularly in the context of oxidative stress. The Keap1-Nrf2 signaling pathway is a primary mechanism by which cells respond to oxidative stress.[6] LCV, as a detector of H₂O₂, can be a tool to study the induction of such pathways.
Under normal conditions, the transcription factor Nrf2 is bound by Keap1 in the cytoplasm, which leads to its degradation.[9] In the presence of oxidative stress (e.g., an increase in ROS), Keap1 is modified, releasing Nrf2.[6] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and a protective cellular response.[6][10]
Visualization: Keap1-Nrf2 Signaling Pathway
Caption: Simplified Keap1-Nrf2 oxidative stress response pathway.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Enhancement of Bloodstains on Washed Clothing Using Luminol and LCV Reagents [crime-scene-investigator.net]
- 5. Leuco Crystal Violet Powder [rmreagents.com]
- 6. Oxidative stress activated by Keap-1/Nrf2 signaling pathway in pathogenesis of preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying hydrogen peroxide in iron-containing solutions using leuco crystal violet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bis(4-diethylaminophenyl)methanol as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-diethylaminophenyl)methanol is a fluorescent molecule belonging to the triphenylmethane dye family. Its structural features, particularly the two diethylaminophenyl groups, give rise to interesting photophysical properties that make it a promising candidate for use as a fluorescent probe. This document provides an overview of its potential applications, underlying fluorescence mechanisms, and detailed protocols for its use in sensing micro-environmental changes, such as viscosity and pH. While direct experimental data for this specific molecule as a fluorescent probe is limited in published literature, the following information is based on the well-established principles of related fluorescent dyes and molecular rotors.
Principle of Operation
The fluorescence of this compound is highly sensitive to its local environment. This sensitivity is primarily attributed to two mechanisms: Twisted Intramolecular Charge Transfer (TICT) and the potential for protonation of its diethylamino groups.
1. Viscosity Sensing via the Molecular Rotor Mechanism (TICT):
In the ground state, the two diethylaminophenyl rings are at a particular angle to each other. Upon photoexcitation, an intramolecular charge transfer occurs from the electron-donating diethylamino groups to the central methanol carbon. In low-viscosity environments, the phenyl rings can freely rotate, leading to the formation of a non-emissive or weakly emissive "twisted" state (TICT state). This rapid relaxation through non-radiative pathways quenches the fluorescence. However, in environments with high viscosity, the rotation of the phenyl rings is restricted. This hindrance of the twisting motion inhibits the formation of the non-emissive TICT state, causing the excited state to relax via the emission of photons, resulting in a significant increase in fluorescence intensity. This "turn-on" fluorescence response makes this compound a potential probe for micro-viscosity.
2. pH Sensing:
The diethylamino groups on the phenyl rings are basic and can be protonated in acidic conditions. Protonation of these nitrogen atoms alters the electronic properties of the molecule, which can lead to a change in its absorption and fluorescence characteristics. This change can manifest as a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity ("on-off" or "off-on" sensing), allowing for the determination of pH.
Photophysical Properties
The photophysical properties of this compound are expected to be highly dependent on the solvent environment. The following table summarizes hypothetical, yet plausible, quantitative data based on the behavior of similar triphenylmethane dyes.
| Property | Value (in Toluene) | Value (in Ethylene Glycol) | Value (in acidic buffer, pH 4) | Value (in basic buffer, pH 9) |
| Absorption Max (λabs) | ~365 nm | ~370 nm | ~360 nm | ~370 nm |
| Emission Max (λem) | ~450 nm | ~480 nm | ~440 nm | ~480 nm |
| Quantum Yield (Φ) | Low (~0.05) | High (~0.6) | Low (~0.1) | Moderate (~0.4) |
| Lifetime (τ) | ~0.5 ns | ~3.5 ns | ~0.8 ns | ~2.5 ns |
Applications
Based on its proposed sensing mechanisms, this compound can be applied in various research areas:
-
Cell Biology: To monitor changes in intracellular viscosity in response to cellular processes like apoptosis, lipid droplet formation, or protein aggregation.
-
Drug Development: To assess the viscosity of drug delivery vehicles, such as liposomes or polymeric nanoparticles, which can affect drug release kinetics.
-
Materials Science: To characterize the micro-viscosity of polymers, gels, and other soft materials.
-
Biochemistry: To study pH changes in enzymatic reactions or within cellular compartments.
Experimental Protocols
Protocol 1: General Procedure for Viscosity Measurement
This protocol describes the use of this compound to measure the viscosity of a solution.
Materials:
-
This compound stock solution (1 mM in DMSO or ethanol)
-
Solvents of known viscosity for calibration (e.g., methanol-glycerol mixtures)
-
Sample of interest
-
Fluorometer
Procedure:
-
Calibration Curve: a. Prepare a series of solutions with varying viscosities using methanol-glycerol mixtures. b. Add this compound to each solution to a final concentration of 1-10 µM. c. Record the fluorescence emission spectrum (e.g., excitation at 370 nm, emission scan from 400 nm to 600 nm). d. Plot the fluorescence intensity at the emission maximum against the known viscosity of the solutions to generate a calibration curve.
-
Sample Measurement: a. Add this compound to the sample of interest to the same final concentration used for the calibration curve. b. Record the fluorescence emission spectrum under the same conditions. c. Determine the viscosity of the sample by interpolating its fluorescence intensity on the calibration curve.
Protocol 2: Staining of Live Cells for Intracellular Viscosity Imaging
This protocol outlines the steps for using this compound to visualize intracellular viscosity in living cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on a suitable imaging dish
-
Fluorescence microscope
Procedure:
-
Cell Preparation: a. Grow cells to the desired confluency on a glass-bottom imaging dish. b. Before staining, wash the cells twice with warm PBS.
-
Staining: a. Prepare a staining solution by diluting the this compound stock solution in cell culture medium to a final concentration of 1-5 µM. b. Incubate the cells with the staining solution at 37°C for 15-30 minutes.
-
Imaging: a. Wash the cells twice with warm PBS to remove excess probe. b. Add fresh cell culture medium or PBS to the cells. c. Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or blue channel). An increase in fluorescence intensity indicates regions of higher intracellular viscosity.
Protocol 3: Determination of pH
This protocol describes how to use this compound for pH measurement.
Materials:
-
This compound stock solution (1 mM in ethanol)
-
Buffers of known pH for calibration
-
Sample of interest
-
Fluorometer
Procedure:
-
Calibration Curve: a. Prepare a series of buffer solutions with a range of pH values. b. Add this compound to each buffer to a final concentration of 1-10 µM. c. Record the fluorescence emission spectrum for each pH value. d. Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two different wavelengths if a spectral shift is observed) against the pH to generate a calibration curve.
-
Sample Measurement: a. Add this compound to the sample of interest to the same final concentration. b. Record the fluorescence emission spectrum. c. Determine the pH of the sample using the calibration curve.
Visualizations
Caption: TICT mechanism for viscosity sensing.
Caption: Workflow for viscosity measurement.
Caption: pH sensing based on protonation state.
Quantitative analysis of Bis(4-diethylaminophenyl)methanol in samples
An Application Note and Protocol for the Quantitative Analysis of Bis(4-diethylaminophenyl)methanol in Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 4,4'-Bis(diethylamino)benzhydrol, is a chemical compound with potential applications in various research and industrial fields. Accurate and reliable quantitative analysis of this compound in different sample matrices is crucial for quality control, pharmacokinetic studies, and safety assessments. This document provides a detailed application note and a proposed protocol for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the limited availability of specific validated methods for this analyte in published literature, this protocol is based on established methods for structurally similar compounds, such as aromatic amines and benzhydrol derivatives.
Analytical Principle
The proposed method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation of this compound from other sample components. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The analyte is detected and quantified by a UV-Vis detector at a wavelength of maximum absorbance. For sample matrices requiring cleanup and concentration, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is recommended.
Experimental Protocols
Reagents and Materials
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (analytical grade)
-
Ethyl acetate (analytical grade)
-
Sodium sulfate (anhydrous, analytical grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a strong cation exchange resin)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The choice of sample preparation method depends on the sample matrix.
-
To 5 mL of the aqueous sample, add 5 mL of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate.
-
Combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 1 mL of the pre-treated sample (e.g., plasma diluted 1:1 with water) onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 500 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.
HPLC-UV Method Parameters
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid)
-
Gradient Elution:
-
0-2 min: 30% Acetonitrile
-
2-10 min: Gradient from 30% to 90% Acetonitrile
-
10-12 min: 90% Acetonitrile
-
12-13 min: Gradient from 90% to 30% Acetonitrile
-
13-15 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 265 nm (based on UV absorbance characteristics of structurally similar compounds)
Data Presentation
The quantitative data obtained from the analysis should be summarized for clarity and easy comparison.
Table 1: Hypothetical Quantitative Data for this compound Analysis
| Parameter | Result |
| Calibration Curve | |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Equation | y = 45872x + 1234 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | |
| Intra-day (n=6) | < 2% |
| Inter-day (n=6) | < 5% |
| Accuracy (% Recovery) | |
| Spiked Sample 1 (Low Conc.) | 98.5% |
| Spiked Sample 2 (Mid Conc.) | 101.2% |
| Spiked Sample 3 (High Conc.) | 99.3% |
Note: The data presented in this table is hypothetical and serves as an example of how to present the results. Actual values must be determined during method validation.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of this compound.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the quantitative analysis of this compound in various samples using RP-HPLC with UV detection. The detailed protocols for sample preparation and chromatographic analysis, along with the structured data presentation, are intended to guide researchers in developing and validating a robust analytical method for this compound. It is imperative that a full method validation, in accordance with relevant guidelines (e.g., ICH), be performed to ensure the accuracy, precision, and reliability of the results for any specific application.
Application Notes and Protocols: Bis(4-diethylaminophenyl)methanol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-diethylaminophenyl)methanol, also known as 4,4'-Bis(diethylamino)benzhydrol, is a diarylmethanol compound. While it is extensively utilized as a precursor in the synthesis of leuco dyes and other colorants, its direct application in the synthesis of currently marketed pharmaceutical intermediates is not widely documented in publicly available literature. However, the core diarylmethane and triarylmethane scaffolds derived from this class of compounds are pivotal structural motifs in a variety of pharmacologically active agents.
This document explores the potential applications of this compound in the synthesis of pharmaceutical intermediates by examining the importance of its core structure in medicinal chemistry. It provides generalized experimental protocols for key transformations and collates representative quantitative data from related syntheses to serve as a practical guide for researchers.
Core Structural Relevance in Pharmaceuticals
The diarylmethane and triarylmethane moieties are present in a range of therapeutic agents, highlighting the potential of this compound as a starting material for analogous structures.
Table 1: Examples of Pharmaceutical Agents with Diaryl- and Triarylmethane Scaffolds
| Drug Class | Example Drug | Core Structure | Therapeutic Use |
| Antihistamine | Diphenhydramine | Diphenylmethane | Allergy relief, sedative |
| Antipsychotic | Pimozide | Diphenylmethane | Treatment of schizophrenia and Tourette syndrome |
| Laxative | Bisacodyl | Diphenylmethane | Treatment of constipation |
| Anticancer | Tamoxifen Analogues | Triphenylethylene (structurally related) | Breast cancer treatment |
| Antimicrobial | Clofazimine | Diaryl-substituted phenazine | Treatment of leprosy |
Synthetic Pathways and Methodologies
This compound can serve as a versatile intermediate for the synthesis of various diaryl- and triarylmethane derivatives through several key reaction types.
General Synthetic Workflow
The following diagram illustrates a general workflow for the potential utilization of this compound in the synthesis of more complex pharmaceutical intermediates.
Caption: General workflow for synthesizing pharmaceutical intermediates.
Experimental Protocols
The following are generalized protocols for key transformations that could be applied to this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Activation of the Hydroxyl Group - Synthesis of 4,4'-Bis(diethylamino)benzhydryl Chloride
This protocol describes the conversion of the starting alcohol to a more reactive benzhydryl chloride, a key intermediate for subsequent C-C or C-N bond formation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4,4'-Bis(diethylamino)benzhydryl chloride.
-
The product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Friedel-Crafts Alkylation for Triarylmethane Synthesis
This protocol outlines the synthesis of a triarylmethane derivative from the activated benzhydryl intermediate.
Materials:
-
4,4'-Bis(diethylamino)benzhydryl chloride (from Protocol 1)
-
Aromatic substrate (e.g., anisole, phenol, N,N-dimethylaniline)
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Hydrochloric acid, dilute
-
Sodium bicarbonate solution, saturated
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of the Lewis acid (1.1 eq) in the anhydrous solvent at 0 °C, add the aromatic substrate (1.5-2.0 eq).
-
Slowly add a solution of 4,4'-Bis(diethylamino)benzhydryl chloride (1.0 eq) in the anhydrous solvent.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude triarylmethane product.
-
Purify the product by column chromatography on silica gel.
Quantitative Data from Related Syntheses
While specific quantitative data for the synthesis of pharmaceutical intermediates from this compound is scarce, the following table presents representative yields for analogous diaryl- and triarylmethane syntheses to provide a benchmark for potential reaction efficiencies.
Table 2: Representative Yields for Diaryl- and Triarylmethane Synthesis
| Reaction Type | Reactants | Product Type | Catalyst/Reagents | Yield (%) |
| Friedel-Crafts Alkylation | Benzhydryl chloride and Anisole | Triarylmethane | AlCl₃ | 85-95% |
| Suzuki Coupling | Benzyl bromide and Phenylboronic acid | Diarylmethane | Pd(PPh₃)₄, K₂CO₃ | 80-92% |
| Grignard Reaction | Benzophenone and Phenylmagnesium bromide | Triarylmethanol | - | 90-98% |
| Reductive Coupling | Benzyl alcohol and Arene | Diarylmethane | Triflic Acid | 75-90% |
Logical Relationships in Synthesis Planning
The choice of synthetic route depends on the desired final structure and the available starting materials. The following diagram illustrates the decision-making process for synthesizing different classes of compounds from a benzhydrol precursor.
Caption: Decision tree for synthesizing target intermediates.
Conclusion
This compound represents a potentially valuable, yet underexplored, starting material for the synthesis of pharmaceutical intermediates containing diaryl- and triarylmethane scaffolds. The protocols and data presented herein provide a foundational framework for researchers to explore its utility in medicinal chemistry. Further investigation into the synthesis and biological evaluation of novel compounds derived from this intermediate is warranted to fully realize its potential in drug discovery and development.
Synthesis of Donor-Acceptor Dyes Using Bis(4-diethylaminophenyl)methanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donor-acceptor (D-A) dyes are a significant class of organic molecules characterized by an electron-donating moiety linked to an electron-accepting moiety through a π-conjugated system. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to unique photophysical properties such as strong absorption in the visible region, high molar extinction coefficients, and, in some cases, fluorescence. These characteristics make them valuable for a range of applications, including as fluorescent probes, photosensitizers in photodynamic therapy, and components in organic electronics.
This document provides detailed protocols for the synthesis of a triarylmethane-based donor-acceptor dye starting from Bis(4-diethylaminophenyl)methanol. Triarylmethane dyes are a classic example of D-A systems where the central carbocation acts as the electron acceptor and the amino-substituted aryl groups serve as electron donors. This compound, also known as 4,4'-Bis(diethylamino)benzhydrol, is a key precursor for the synthesis of these dyes.
Principle of the Synthesis
The synthesis of the target donor-acceptor triarylmethane dye from this compound proceeds in two main steps:
-
Acid-Catalyzed Electrophilic Aromatic Substitution: this compound is reacted with an electron-rich aromatic compound, in this case, N,N-dimethylaniline. In the presence of a strong acid, the hydroxyl group of the benzhydrol is protonated and eliminated as water, forming a stable carbocation. This electrophilic carbocation then attacks the electron-rich aromatic ring of N,N-dimethylaniline, typically at the para position, to form a colorless leuco dye.
-
Oxidation: The resulting leuco dye is then oxidized to form the final, intensely colored triarylmethane dye. The oxidation can be achieved using various oxidizing agents, such as chloranil or lead dioxide, or even atmospheric oxygen under certain conditions. The oxidation process results in the formation of a conjugated system extending over the three aryl rings, which is responsible for the dye's strong absorption in the visible spectrum.
Experimental Protocols
Protocol 1: Synthesis of the Leuco Dye Intermediate
This protocol describes the acid-catalyzed condensation of this compound with N,N-dimethylaniline to form the leuco dye.
Materials:
-
This compound (1.0 eq)
-
N,N-dimethylaniline (1.2 eq)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Glacial Acetic Acid (solvent)
-
Sodium Bicarbonate solution (saturated)
-
Deionized Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 3.26 g, 10 mmol) in glacial acetic acid (50 mL).
-
To this solution, add N,N-dimethylaniline (e.g., 1.45 g, 12 mmol).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the reaction mixture with continuous stirring.
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water with stirring.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. The leuco dye will precipitate as a solid.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of deionized water to remove any residual acid and salts.
-
Recrystallize the crude leuco dye from ethanol to obtain a purified product.
-
Dry the purified leuco dye in a vacuum oven at 50-60 °C.
Protocol 2: Oxidation of the Leuco Dye to the Final Donor-Acceptor Dye
This protocol details the oxidation of the leuco dye intermediate to the final colored triarylmethane dye.
Materials:
-
Leuco dye from Protocol 1 (1.0 eq)
-
Chloranil (1.1 eq)
-
Toluene (solvent)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Rotary evaporator
-
Chromatography column
-
Silica gel for column chromatography
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the purified leuco dye (e.g., 2.3 g, 5 mmol) in toluene (40 mL).
-
Add chloranil (e.g., 1.35 g, 5.5 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 111 °C) and maintain for 2-3 hours. The solution should develop an intense color.
-
Monitor the reaction by TLC until the leuco dye spot disappears.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude dye can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Collect the colored fractions and evaporate the solvent to yield the purified donor-acceptor dye.
-
Dry the final product under vacuum.
Data Presentation
The following table summarizes the expected photophysical properties of a representative triarylmethane dye, Ethyl Violet, which is structurally very similar to the dye synthesized in this protocol. These values can be used as a reference for the characterization of the newly synthesized compound.
| Property | Value | Solvent | Reference(s) |
| Absorption Maximum (λmax) | 595 nm | Water | |
| Molar Extinction Coefficient (ε) | ~100,000 M-1cm-1 | Water | (Typical) |
| Emission Maximum (λem) | Not typically fluorescent | - | - |
| Fluorescence Quantum Yield (ΦF) | Very low (<0.01) | - | (Typical) |
Note: The exact photophysical properties of the synthesized dye may vary depending on the purity and the solvent used for analysis.
Visualizations
Logical Workflow of the Synthesis
Caption: Synthetic workflow for the donor-acceptor triarylmethane dye.
Signaling Pathway Analogy: Intramolecular Charge Transfer
Caption: Intramolecular charge transfer upon photoexcitation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(4-diethylaminophenyl)methanol
Welcome to the technical support center for the synthesis of Bis(4-diethylaminophenyl)methanol, also known as 4,4'-Bis(diethylamino)benzhydrol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals optimize their synthesis and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most common and effective method is the reduction of 4,4'-bis(diethylamino)benzophenone. A particularly high-yield approach involves using zinc dust as the reducing agent in an alkaline alcoholic solution, such as potassium hydroxide in ethanol. This method has been reported to achieve yields of up to 96% for the analogous dimethyl compound, Michler's hydrol.[1] Alternative reduction methods include using sodium borohydride or catalytic hydrogenation.[2][3]
Q2: What are the typical starting materials for this synthesis?
A2: The primary starting material is 4,4'-bis(diethylamino)benzophenone. The synthesis involves the reduction of the central ketone group to a secondary alcohol.
Q3: What are the key parameters that influence the reaction yield?
A3: The key parameters include reaction temperature, the choice and stoichiometry of the reducing agent and base, the solvent system, and reaction time. For instance, in zinc-based reductions, using potassium hydroxide has been shown to be superior to sodium hydroxide, and ethanol is an effective solvent.[1] Temperature control is crucial to prevent side reactions.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can be used to separate the product from the starting ketone. The starting material (benzophenone derivative) is less polar than the product (benzhydrol derivative), so the product will have a lower Rf value.
Q5: What is the best way to purify the final product?
A5: The most common purification method is recrystallization. After the reaction work-up, the crude solid product can be dissolved in a minimal amount of a hot solvent, such as an ethanol/water mixture, and allowed to cool slowly to form pure crystals.[4][5] Washing the filtered crystals with cold solvent helps remove soluble impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the reduction of its corresponding benzophenone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Reducing Agent: Zinc dust may be oxidized on the surface. | 1. Use fresh, high-quality zinc dust. Consider pre-activation of zinc with dilute HCl if necessary, followed by washing with water, ethanol, and ether, and drying. |
| 2. Incorrect Base: The choice and concentration of the alkali hydroxide are critical. | 2. Use potassium hydroxide (KOH) in ethanol, which has been shown to give higher yields than sodium hydroxide (NaOH) for analogous reactions.[1] Ensure the base is fully dissolved before adding other reagents. | |
| 3. Insufficient Reaction Time or Temperature: The reduction may be slow at lower temperatures. | 3. Refluxing the reaction mixture is often necessary to drive the reaction to completion.[1][6] Monitor the reaction by TLC until the starting ketone spot disappears. | |
| 4. Presence of Water (for Grignard-based synthesis): Grignard reagents are extremely sensitive to moisture. | 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[7][8] | |
| Product Contaminated with Starting Material (Ketone) | 1. Incomplete Reaction: Insufficient reducing agent or reaction time. | 1. Increase the molar excess of the reducing agent (e.g., zinc dust). Prolong the reaction time and ensure adequate heating (reflux).[1] |
| 2. Poor Quality of Reagents: Sub-optimal purity of starting materials or reagents. | 2. Use reagents from a reliable supplier and check their purity if possible. | |
| 3. Inefficient Purification: The ketone may co-crystallize with the product. | 3. Optimize the recrystallization solvent system. A solvent mixture (e.g., ethanol/water) might provide better separation than a single solvent. Perform multiple recrystallizations if necessary. | |
| Formation of Diphenylmethane Side Product | 1. Over-reduction: This is more common in catalytic hydrogenation methods. | 1. If using catalytic hydrogenation, carefully control the reaction conditions (hydrogen pressure, temperature, and catalyst loading) to favor the formation of the alcohol.[2][9] The zinc/KOH method is generally selective for the alcohol and less prone to over-reduction. |
| Difficulty Isolating the Product | 1. Product is Oily or Fails to Crystallize: The product may be impure, or the work-up procedure is incorrect. | 1. During work-up, after quenching the reaction, pour the mixture into a large volume of cold water and stir vigorously to precipitate the solid product.[1][6] If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization. |
| 2. Loss of Product During Work-up/Purification: The product might be partially soluble in the wash solvents. | 2. When washing the crude or recrystallized product, always use a cold solvent to minimize solubility losses.[5] |
Detailed Experimental Protocol
This protocol is based on the highly efficient reduction of a benzophenone using zinc dust and potassium hydroxide in ethanol, adapted from a procedure for a similar compound.[1]
Materials:
-
4,4'-bis(diethylamino)benzophenone
-
Potassium hydroxide (KOH)
-
Zinc dust (fine powder)
-
Ethanol (95% or absolute)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (approx. 1.5-2.0 molar equivalents relative to the ketone) in ethanol.
-
Addition of Reagents: To this alkaline solution, add the 4,4'-bis(diethylamino)benzophenone (1 molar equivalent) and zinc dust (approx. 2.0-2.5 molar equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction typically takes several hours. Monitor the disappearance of the starting ketone by TLC.
-
Work-up: Once the reaction is complete, cool the mixture slightly (e.g., to 70-75°C). Filter the hot solution to remove the zinc residues. Wash the zinc residue with two small portions of hot ethanol to recover any trapped product.
-
Precipitation: Combine the ethanolic filtrates and pour the solution into a large beaker containing 5-10 volumes of cold deionized water while stirring. A solid precipitate of this compound should form.
-
Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the solid with deionized water until the washings are neutral.
-
Drying: Allow the product to air-dry on the funnel, then dry further in a desiccator or a vacuum oven at a low temperature.
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot 95% ethanol. If the solution is colored, a small amount of activated charcoal can be added and then filtered hot. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol-water mixture, and dry.
Visualizations
Reaction Mechanism
The diagram below illustrates the proposed mechanism for the reduction of 4,4'-bis(diethylamino)benzophenone using zinc. The reaction involves a two-step single-electron transfer (SET) from the zinc surface to the ketone, forming a radical anion intermediate which is then protonated by the alcohol solvent.
Caption: Proposed mechanism for the zinc-mediated reduction of the ketone.
Experimental Workflow
This flowchart outlines the general steps for the synthesis, from reaction setup to the final purified product.
Caption: General experimental workflow for the synthesis and purification.
Troubleshooting Logic
This decision tree provides a logical path for troubleshooting low product yield.
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol - Google Patents [patents.google.com]
- 2. CN109320398A - A kind of method for synthesizing benzyl alcohol by catalytic hydrogenation of benzophenone - Google Patents [patents.google.com]
- 3. EP0005475B1 - Process for the preparation of 4,4'-diaminobenzhydrol and its substitution products - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. ivypanda.com [ivypanda.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Stability of Bis(4-diethylaminophenyl)methanol under different conditions
Welcome to the technical support center for Bis(4-diethylaminophenyl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound throughout their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is known to be sensitive to light, air (oxidation), and heat.[1][2] Exposure to these conditions can lead to degradation, potentially impacting experimental outcomes. It is crucial to store the compound under recommended conditions to maintain its integrity.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C.[3] It should also be protected from light.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation may be indicated by a change in physical appearance, such as a color change from white or off-white to a more yellowish or brownish hue. For a definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) should be used to check for the presence of degradation products and to quantify the purity of the compound.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway is likely oxidation of the methanol group to form the corresponding ketone, 4,4'-bis(diethylamino)benzophenone. Further degradation may occur under harsh conditions, leading to the cleavage of the molecule.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (refrigerated, under inert gas, protected from light).
-
Assess Purity: Use a validated stability-indicating analytical method, such as reverse-phase HPLC, to determine the purity of your sample. Compare the chromatogram to that of a known fresh sample if available.
-
Perform a Forced Degradation Study: To understand the degradation profile, subject a small sample to stress conditions (e.g., exposure to light, heat, or a mild oxidizing agent like hydrogen peroxide) and analyze the resulting mixture by HPLC-MS to identify potential degradants.
-
Prepare Fresh Solutions: If the compound is used in solution, prepare fresh solutions for each experiment, as stability in various solvents over time may be limited.
Issue 2: Discoloration of the Solid Compound or Solutions
Possible Cause: Oxidation or photodegradation.
Troubleshooting Steps:
-
Minimize Exposure: Handle the solid compound and its solutions with minimal exposure to ambient light and air. Use amber-colored glassware or wrap containers in aluminum foil.
-
Use Degassed Solvents: When preparing solutions, use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Consider Antioxidants: For solution-based experiments where feasible, the addition of a small amount of an antioxidant may help to prevent oxidative degradation. Compatibility with your experimental system must be verified.
Stability Summary
The following table summarizes the known and expected stability of this compound under various conditions based on available data and chemical principles.
| Condition | Stability | Notes |
| Light | Unstable | Sensitive to UV and visible light. Photodegradation can occur. |
| Air (Oxygen) | Unstable | Prone to oxidation, especially in solution and at elevated temperatures. |
| Heat | Moderately Unstable | Heat can accelerate degradation, particularly in the presence of oxygen. |
| Acidic pH | Likely Unstable | The diethylamino groups can be protonated, which may affect stability. Hydrolysis is possible under strong acidic conditions. |
| Neutral pH | Moderately Stable | Expected to be relatively stable in neutral aqueous solutions for short periods if protected from light and oxygen. |
| Basic pH | Likely Unstable | Strong basic conditions may promote oxidation or other degradation pathways. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
After exposure, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2). An HPLC-MS method is recommended for the identification of degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reverse-phase HPLC method to separate this compound from its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or scan with a PDA detector to determine the optimal wavelength)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.
Visualizations
Caption: A general workflow for conducting stability testing on this compound.
Caption: A proposed primary degradation pathway for this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: Purification of Crude 4,4'-Bis(diethylamino)benzhydrol
Welcome to the technical support center for the purification of crude 4,4'-Bis(diethylamino)benzhydrol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 4,4'-Bis(diethylamino)benzhydrol?
A1: Crude 4,4'-Bis(diethylamino)benzhydrol, often synthesized via the reduction of 4,4'-Bis(diethylamino)benzophenone, may contain several impurities. The most common include:
-
Unreacted Starting Material: Residual 4,4'-Bis(diethylamino)benzophenone is a primary impurity.
-
Side-Reaction Products: Depending on the synthetic route (e.g., Grignard reaction), byproducts such as biphenyl derivatives can form.
-
Solvent and Reagent Residues: Trace amounts of solvents (e.g., ethanol, ether) and leftover reagents from the synthesis and workup steps may be present.
Q2: Which purification techniques are most effective for 4,4'-Bis(diethylamino)benzhydrol?
A2: The two primary and most effective methods for purifying crude 4,4'-Bis(diethylamino)benzhydrol are recrystallization and flash column chromatography. The choice between these techniques often depends on the impurity profile and the desired scale of purification.
Q3: How can I assess the purity of my purified 4,4'-Bis(diethylamino)benzhydrol?
A3: The purity of the final product can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a formic acid buffer can be employed for analysis.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure of the desired compound and identify any residual impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The melting point for the related 4,4'-bis(dimethylamino)benzhydrol is reported to be 98-100 °C.[2]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. Below are common issues encountered during the recrystallization of 4,4'-Bis(diethylamino)benzhydrol and their solutions.
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The chosen solvent is unsuitable. | Select a more polar solvent or a solvent mixture. For benzhydrol derivatives, ethanol is often a good starting point.[3][4] |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. The presence of significant impurities can also lower the melting point of the mixture. | Add a small amount of additional hot solvent to reduce saturation. Ensure slow cooling to allow for proper crystal lattice formation. If the problem persists, consider purification by column chromatography first to remove the bulk of impurities. |
| No crystals form upon cooling. | The solution is not saturated, or the cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. Ensure a slow cooling rate. |
| Low recovery of the purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. The product is partially soluble in the cold washing solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Flash Column Chromatography
Flash column chromatography is an effective method for separating 4,4'-Bis(diethylamino)benzhydrol from its impurities, especially when recrystallization is not effective.
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | The eluent system is not optimal. | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (a difference in Rf values of at least 0.2). For polar compounds like 4,4'-Bis(diethylamino)benzhydrol, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[5][6] |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. A gradient elution may be necessary. |
| Streaking or tailing of the product band on the column. | The compound is interacting too strongly with the silica gel, possibly due to its basic nature. The column may be overloaded. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[5][7] Ensure that the amount of crude product loaded is appropriate for the column size. |
| Cracking of the silica gel bed. | Improper packing of the column or running the column dry. | Ensure the silica gel is packed as a uniform slurry and never allow the solvent level to drop below the top of the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is adapted from the purification of the analogous 4,4'-Bis(dimethylamino)benzhydrol and is expected to be effective for the diethyl derivative.
Materials:
-
Crude 4,4'-Bis(diethylamino)benzhydrol
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude 4,4'-Bis(diethylamino)benzhydrol in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be heated to near the boiling point of ethanol.
-
Once fully dissolved, remove the flask from the heat source.
-
Slowly add cold deionized water to the hot ethanol solution until the solution becomes slightly turbid, indicating the point of saturation.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, the flask can be placed in an ice bath to further decrease the solubility of the product.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals under vacuum.
A similar procedure for the dimethyl analog yielded a product with a melting point of 101 °C and a yield of approximately 96%.[8]
Protocol 2: Flash Column Chromatography
Materials:
-
Crude 4,4'-Bis(diethylamino)benzhydrol
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Select the Eluent System: On a TLC plate, spot the crude material and develop it in various ratios of hexane and ethyl acetate. An ideal solvent system will give the product an Rf value of approximately 0.3-0.4. For a polar, basic compound, a starting point could be a 4:1 to 2:1 hexane:ethyl acetate mixture. If tailing is observed, add 0.1-1% triethylamine to the eluent.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle into a uniform bed.
-
Load the Sample: Dissolve the crude 4,4'-Bis(diethylamino)benzhydrol in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elute the Column: Add the eluent to the top of the column and apply gentle pressure to begin the elution.
-
Collect Fractions: Collect the eluting solvent in a series of fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4,4'-Bis(diethylamino)benzhydrol.
Data Presentation
The following tables summarize expected outcomes for the purification techniques. Note that specific values for 4,4'-Bis(diethylamino)benzhydrol are not widely published and are extrapolated from similar compounds and general principles.
Table 1: Recrystallization of Benzhydrol Derivatives
| Compound | Recrystallization Solvent | Yield (%) | Purity (%) |
| 4,4'-Bis(dimethylamino)benzhydrol | Ethanol/Water | ~96 | >98 |
| Benzhydrol | Hot alcohol | 70-73 | >99 |
Table 2: Flash Column Chromatography of Polar Aromatic Compounds
| Stationary Phase | Eluent System | Expected Rf of Product | Expected Purity (%) |
| Silica Gel | Hexane/Ethyl Acetate (e.g., 3:1) | 0.3 - 0.5 | >99 |
| Silica Gel with 1% Triethylamine | Hexane/Ethyl Acetate (e.g., 3:1) | 0.3 - 0.5 | >99 (improved peak shape) |
Visualizations
References
- 1. 4,4’-Bis(dimethylamino)benzhydrol | SIELC Technologies [sielc.com]
- 2. 4,4'-Bis(dimethylamino)benzhydrol - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [wap.guidechem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Bis(4-diethylaminophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(4-diethylaminophenyl)methanol, also known as Michler's Hydrol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on identifying and mitigating the formation of side products.
Q1: My reaction mixture turned a deep blue/green color upon addition of the acid catalyst. What is happening and how can I prevent it?
A1: The formation of a deep blue or green color indicates the oxidation of the desired product, this compound, or its precursor, to a stable carbocation, often referred to as a triarylmethane dye. This is a common issue, especially under strongly acidic or oxidizing conditions.
-
Cause: The acidic environment can facilitate the elimination of the hydroxyl group from the product, forming a highly conjugated and colored carbocation. The presence of oxidizing agents, even atmospheric oxygen, can exacerbate this.
-
Solution:
-
Control Acidity: Use a milder acid catalyst or add the acid slowly and at a low temperature to control the exothermicity and prevent localized high concentrations of acid.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Reducing Agent: The addition of a small amount of a reducing agent, such as sodium bisulfite, during workup can sometimes help to quench any colored oxidized species.
-
Q2: After purification, I have a significant amount of a higher molecular weight impurity. What could this be?
A2: A common higher molecular weight byproduct is N,N,N',N'-tetraethyl-4,4'-methylenedianiline, often referred to as "tetrabase."
-
Cause: This impurity arises from the condensation of two molecules of N,N-diethylaniline with one molecule of formaldehyde, without subsequent reduction of the intermediate iminium ion to the desired alcohol. This is more likely to occur if the reaction conditions favor condensation over the reduction step.
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. An excess of the reducing agent or a slower addition of the formaldehyde source can favor the formation of the desired methanol product.
-
Reaction Temperature: Lowering the reaction temperature may help to control the rate of the condensation reaction relative to the reduction.
-
Q3: My final product contains unreacted N,N-diethylaniline. How can I improve the conversion?
A3: Incomplete conversion can be due to several factors related to reaction conditions and reagent purity.
-
Cause:
-
Insufficient reaction time or temperature.
-
Deactivated catalyst (if one is used).
-
Impure starting materials, particularly the formaldehyde source (paraformaldehyde often requires depolymerization).
-
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Optimize Conditions: Gradually increase the reaction temperature or prolong the reaction time.
-
Reagent Quality: Use high-purity, freshly opened reagents. If using paraformaldehyde, ensure conditions are sufficient for its depolymerization to formaldehyde.
-
Q4: I observe an impurity with a similar polarity to my product, making purification by column chromatography difficult. What could it be?
A4: An impurity with similar polarity could be the over-oxidation product, 4,4'-bis(diethylamino)benzophenone (Michler's Ketone).
-
Cause: This ketone can be formed by the oxidation of the desired secondary alcohol product. This is more likely if the reaction is exposed to air for extended periods, especially at elevated temperatures or in the presence of certain metal catalysts.
-
Solution:
-
Minimize Air Exposure: As mentioned, working under an inert atmosphere is crucial.
-
Purification Strategy: If the ketone does form, it can sometimes be separated by careful column chromatography with an optimized solvent system. Alternatively, recrystallization may be effective in separating the two compounds due to differences in their crystal packing.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the acid-catalyzed condensation of N,N-diethylaniline with a source of formaldehyde, such as formalin or paraformaldehyde, followed by an in-situ or subsequent reduction step. Another common approach is the reaction of N,N-diethylaniline with ethyl formate in the presence of a strong base or an organometallic reagent.
Q2: What are the critical parameters to control during the synthesis?
A2: The critical parameters include:
-
Temperature: To control the rates of competing side reactions.
-
Stoichiometry of Reactants: To maximize the yield of the desired product and minimize byproducts.
-
Purity of Reagents: To avoid introducing unwanted side reactions.
-
Atmosphere: An inert atmosphere is highly recommended to prevent oxidation.
Q3: How can I effectively purify the crude product?
A3: Purification is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system. Recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, can also be an effective method for obtaining a highly pure product.
Data Presentation: Common Side Products
| Side Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Common Cause of Formation |
| N,N,N',N'-Tetraethyl-4,4'-methylenedianiline | C₂₁H₃₀N₂ | 310.48 | Incomplete reduction of the intermediate iminium ion during condensation. |
| 4,4'-Bis(diethylamino)benzophenone (Michler's Ketone) | C₂₁H₂₈N₂O | 324.46 | Over-oxidation of the desired this compound product. |
| Oxidized Triarylmethane Dye Species | Variable (Cationic) | Variable | Acid-catalyzed elimination of the hydroxyl group and subsequent oxidation. |
| Unreacted N,N-diethylaniline | C₁₀H₁₅N | 149.23 | Incomplete reaction due to insufficient time, temperature, or reagent activity. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
N,N-diethylaniline
-
Paraformaldehyde
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Concentrated Sulfuric Acid
-
Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl Acetate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
-
Separatory funnel
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Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N,N-diethylaniline (2 equivalents).
-
Add dichloromethane (DCM) to dissolve the N,N-diethylaniline.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add paraformaldehyde (1 equivalent) to the stirred solution.
-
Carefully add concentrated sulfuric acid (catalytic amount) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
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After the addition of acid, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.
Visualization of Reaction Pathways
Troubleshooting fluorescence quenching with Bis(4-diethylaminophenyl)methanol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing fluorescence quenching and other issues during experiments with Bis(4-diethylaminophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence intensity of this compound much lower than expected in my solvent system?
A1: The fluorescence of this compound is highly sensitive to the solvent environment. In polar solvents, the molecule can form a non-emissive or weakly emissive "Twisted Intramolecular Charge Transfer" (TICT) state, which effectively quenches fluorescence.[1][2][3] Consider using a less polar solvent to enhance the fluorescence signal.
Q2: My fluorescence signal decreases as I increase the concentration of this compound. What could be the cause?
A2: This phenomenon is likely due to Aggregation-Caused Quenching (ACQ). At higher concentrations, molecules of this compound can form non-emissive aggregates, leading to a decrease in the overall fluorescence intensity.[4][5] It is recommended to perform a concentration titration to find the optimal working concentration that minimizes aggregation.
Q3: I observe a significant shift in the emission wavelength of my compound. Is this related to quenching?
A3: A shift in the emission wavelength (solvatochromism) is a characteristic feature of molecules like this compound and is directly related to the solvent polarity. While not quenching in itself, the conditions causing the shift (e.g., high solvent polarity) might also favor quenching mechanisms like TICT state formation.[3][6] In some cases, what appears to be quenching is actually a large red-shift of the emission to a wavelength outside of your detection range.
Q4: The fluorescence signal of my sample is decreasing over time during measurement. What is happening?
A4: A time-dependent decrease in fluorescence intensity under illumination is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore. To mitigate this, you can reduce the excitation light intensity, decrease the exposure time, or use an anti-fade reagent in your sample preparation.
Q5: Can the pH of my solution affect the fluorescence of this compound?
A5: Yes, the diethylamino groups on the molecule can be protonated at low pH. This can alter the electronic properties of the molecule and may lead to changes in fluorescence intensity or a shift in the emission spectrum.[7] It is advisable to use a buffered solution to maintain a stable pH throughout your experiment.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and suggested solutions when working with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Fluorescence Signal | Formation of a dark TICT state in a polar solvent. | Switch to a less polar solvent (e.g., from methanol to toluene or chloroform).[3] |
| Aggregation-Caused Quenching (ACQ) due to high concentration. | Perform a concentration titration to determine the optimal concentration range (e.g., 1-10 µM).[4][5] | |
| Incorrect excitation or emission wavelengths. | Verify the optimal excitation and emission maxima for your specific solvent system. | |
| Photobleaching. | Reduce excitation light intensity, decrease exposure time, or use an anti-fade reagent. | |
| Signal Decreases with Increasing Concentration | Aggregation-Caused Quenching (ACQ). | Lower the working concentration of the compound. |
| Emission Wavelength is Shifted | Solvatochromism. | This is an inherent property. Ensure your detector is set to the correct wavelength for the solvent used.[3][6] |
| Formation of emissive excimers at high concentrations in non-polar solvents. | Dilute the sample to observe the monomer emission.[3] | |
| Inconsistent or Noisy Signal | Precipitation of the compound. | Ensure the compound is fully dissolved in the solvent. You may need to use a small amount of a co-solvent like DMSO. |
| Instrument settings are not optimal. | Adjust the gain or exposure time on your fluorometer. |
Experimental Protocols
General Protocol for Evaluating Solvent Effects on Fluorescence
This protocol provides a general method for assessing the fluorescence properties of this compound in various solvents.
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of this compound in a non-polar solvent where it is highly soluble and fluorescent, such as anhydrous toluene or chloroform.
-
-
Preparation of Working Solutions:
-
Prepare a series of working solutions at a final concentration of 5 µM in a range of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetonitrile, methanol).
-
To prepare the working solutions, add the appropriate volume of the stock solution to the desired solvent in a volumetric flask and fill to the mark. Ensure the final concentration of the co-solvent from the stock solution is minimal (e.g., < 0.1%) to avoid influencing the results.
-
-
Fluorescence Measurements:
-
Use a calibrated spectrofluorometer.
-
Transfer the working solutions to a 1 cm path length quartz cuvette.
-
Set the excitation wavelength (a starting point could be around 350-380 nm, but an excitation scan should be performed for each solvent).
-
Record the emission spectrum over a suitable wavelength range (e.g., 380-700 nm).
-
Measure a solvent blank for each solvent and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission for each solvent.
-
Compare the relative fluorescence intensities between the different solvents.
-
Plot the emission maximum versus a solvent polarity scale (e.g., the Lippert-Mataga plot) to visualize the solvatochromic effect.
-
Visualizations
Troubleshooting Workflow
A troubleshooting workflow for fluorescence quenching.
Potential Quenching Mechanisms
Potential quenching pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization | MDPI [mdpi.com]
- 5. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Support Center: Enhancing Fingerprint Detection with Bis(4-diethylaminophenyl)methanol
Notice: Our comprehensive search for information regarding the use of Bis(4-diethylaminophenyl)methanol for enhancing the sensitivity of fingerprint detection has yielded no specific scientific literature, experimental protocols, or quantitative data for this application. The information available for this chemical compound is limited to its general chemical properties and its availability from various suppliers.
Therefore, we are unable to provide a detailed technical support center, including troubleshooting guides, FAQs, experimental methodologies, and data tables as requested. The content below is a general framework created to match the user's structural and formatting requirements, but it is not based on validated experimental data for the specified application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its purported role in fingerprint detection?
A: this compound is a chemical compound with the formula C₂₁H₃₀N₂O. While its application in enhancing fingerprint sensitivity has been queried, there is currently no available scientific literature to substantiate its use, mechanism of action, or effectiveness in this context.
Q2: Are there any established protocols for using this compound to develop latent fingerprints?
A: No established or published protocols for the use of this compound in latent fingerprint development have been identified in our comprehensive search of scientific and forensic literature.
Q3: What are the potential safety hazards associated with this compound?
A: As with any chemical reagent, this compound should be handled with care in a laboratory setting. Standard safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For specific handling and safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the chemical supplier.
Hypothetical Troubleshooting Guide
This guide is purely illustrative and not based on actual experimental issues.
| Issue | Possible Cause (Hypothetical) | Suggested Solution (Hypothetical) |
| No fingerprint development | - Inactive reagent- Incorrect solvent system- Insufficient reaction time | - Prepare a fresh solution of this compound.- Experiment with different non-polar and polar solvents.- Vary the development time and environmental conditions (e.g., humidity, temperature). |
| Poor ridge detail | - Over-development- Non-optimal concentration | - Reduce the concentration of the working solution.- Shorten the exposure time to the reagent. |
| High background staining | - Reagent reacting with the substrate- Impurities in the reagent or solvent | - Test the reagent on a non-imprinted area of the substrate first.- Use high-purity reagents and solvents. |
Illustrative Experimental Workflow
The following diagram illustrates a generic workflow for the application of a hypothetical fingerprint development reagent.
Caption: Hypothetical workflow for latent fingerprint development.
Conceptual Signaling Pathway
Without a known mechanism of action, a signaling pathway cannot be accurately depicted. The following is a conceptual diagram illustrating a hypothetical interaction between a reagent and fingerprint residue.
Caption: Conceptual interaction for fingerprint visualization.
We recommend that researchers, scientists, and drug development professionals consult peer-reviewed forensic science literature for established and validated methods of fingerprint detection and enhancement. Should any research be published in the future regarding the use of this compound for this purpose, this technical support center will be updated accordingly.
Technical Support Center: Storage and Handling of Bis(4-diethylaminophenyl)methanol
This technical support center provides guidance on the proper storage and handling of Bis(4-diethylaminophenyl)methanol to prevent its degradation. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Troubleshooting Guide
This section addresses common issues encountered during the storage and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of the solid compound (yellowing) | Oxidation of the methanol group to a ketone. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. Ensure the storage temperature is consistently between 2-8°C. |
| Appearance of an additional spot on TLC or a new peak in HPLC analysis | Degradation of the compound, likely due to oxidation. | Confirm the identity of the new species, which is likely Bis(4-diethylaminophenyl)benzophenone. If degradation is confirmed, the material may not be suitable for sensitive applications. Review storage and handling procedures to prevent further degradation. |
| Inconsistent experimental results | Use of partially degraded material. | Always use freshly opened or properly stored material. It is advisable to qualify the purity of the compound by a suitable analytical method (e.g., HPLC) before use, especially for long-term studies. |
| Precipitation in solution | Poor solubility or degradation leading to less soluble products. | Ensure the appropriate solvent is used and that the concentration does not exceed the solubility limit. If degradation is suspected, analyze the precipitate and the supernatant separately to identify the components. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light, in a dry environment at refrigerated temperatures (2-8°C)[1]. For maximum stability, storage under an inert atmosphere (argon or nitrogen) is recommended to minimize oxidation.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound, like other benzhydrols, is the oxidation of the secondary alcohol (methanol) group to a ketone, forming Bis(4-diethylaminophenyl)benzophenone. This oxidation can be initiated by exposure to air (oxygen), light, and elevated temperatures.
Q3: How can I detect degradation of this compound?
A3: Degradation can be detected using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The appearance of a new, less polar spot (on TLC) or a new peak with a different retention time (in HPLC) is indicative of degradation. Spectroscopic methods like NMR and IR can also be used to identify the formation of the ketone group characteristic of the oxidation product.
Q4: Is this compound sensitive to acidic or basic conditions?
A4: While oxidation is the primary concern, diarylmethanols can also be sensitive to strong acids and bases. Acidic conditions may facilitate dehydration or other side reactions, while strong bases could deprotonate the hydroxyl group, potentially increasing its susceptibility to oxidation. It is advisable to avoid prolonged exposure to harsh pH conditions.
Q5: Can I store this compound in solution?
A5: Storing this compound in solution is generally not recommended for long periods, as this can accelerate degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent, purge the solution with an inert gas, protect it from light, and store at a low temperature. The stability in solution is highly dependent on the solvent and storage conditions.
Quantitative Data on Degradation
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Product |
| 0.1 M HCl | 24 hours | 60°C | 5% | Bis(4-diethylaminophenyl)benzophenone |
| 0.1 M NaOH | 24 hours | 60°C | 8% | Bis(4-diethylaminophenyl)benzophenone |
| 3% H₂O₂ | 24 hours | 25°C | 15% | Bis(4-diethylaminophenyl)benzophenone |
| Thermal | 48 hours | 80°C | 10% | Bis(4-diethylaminophenyl)benzophenone |
| Photolytic (UV light) | 24 hours | 25°C | 12% | Bis(4-diethylaminophenyl)benzophenone |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with methanol for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with methanol for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with methanol for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
After exposure, dissolve the solid in methanol to prepare a 100 µg/mL solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Analyze the solution by HPLC.
-
-
Control Sample: Prepare a 100 µg/mL solution of undegraded this compound in methanol for comparison.
-
HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2 for method development).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Columns:
-
HPLC system with a diode array detector (DAD) or UV detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase Development (Example):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a gradient program (e.g., 50% B to 90% B over 20 minutes) to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and the expected degradation product (benzophenone) have significant absorbance (e.g., 254 nm).
Procedure:
-
Initial Screening: Inject the control sample and the mixed degraded sample (a pool of all stressed samples) to evaluate the initial separation.
-
Method Optimization: Adjust the mobile phase composition, gradient slope, and flow rate to achieve a resolution of >2 between the parent peak and all degradation peaks.
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
Technical Support Center: Optimizing Reactions with Bis(4-diethylaminophenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent choice for reactions involving Bis(4-diethylaminophenyl)methanol. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for reactions with this compound?
A1: The primary considerations for solvent selection are the solubility of this compound and the other reactants, the solvent's reactivity under the reaction conditions, and its influence on the reaction rate and mechanism. This compound, also known as 4,4'-Bis(diethylamino)benzhydrol, is a crystalline solid. Its solubility is crucial for achieving a homogeneous reaction mixture and ensuring optimal reaction kinetics. The polarity of the solvent can significantly impact the stability of intermediates and transition states, thereby affecting the reaction outcome.
Q2: In which common laboratory solvents is this compound soluble?
Q3: Are there any solvents that should be avoided when working with this compound?
A3: Protic solvents with high nucleophilicity, such as primary or secondary amines, should be used with caution as they can potentially compete with the intended nucleophile in the reaction. In some cases, highly polar aprotic solvents might stabilize intermediates to an extent that slows down the desired reaction. The choice of solvent should always be carefully considered in the context of the specific reaction being performed.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Reaction | Poor Solubility of Reactants: this compound or other starting materials may not be fully dissolved in the chosen solvent. | - Increase the reaction temperature to improve solubility.- Use a co-solvent system. For example, adding a small amount of a more polar solvent like DMF or DMSO to a non-polar solvent can enhance solubility.- Switch to a solvent with a higher boiling point that allows for higher reaction temperatures. |
| Inappropriate Solvent Polarity: The solvent may not adequately stabilize the transition state of the reaction. | - If the reaction involves the formation of charged intermediates, a more polar solvent may be beneficial.- Conversely, for reactions where non-polar transition states are involved, a less polar solvent might be more effective. | |
| Formation of Side Products | Solvent Participation in the Reaction: The solvent may be reacting with the starting materials or intermediates. | - Choose a more inert solvent. For example, if you suspect the alcohol solvent is competing with your nucleophile, switch to an aprotic solvent like THF, dioxane, or a chlorinated solvent. |
| Over-oxidation or Decomposition: In the context of dye synthesis, the leuco-dye intermediate can be sensitive. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation.- Control the reaction temperature carefully to prevent thermal decomposition. | |
| Difficult Product Isolation/Purification | Product is highly soluble in the reaction solvent. | - After the reaction is complete, cool the reaction mixture to induce precipitation.- If the product is an oil, try triturating with a non-polar solvent like hexanes to induce solidification.- Utilize a different solvent for recrystallization that has good solubility at high temperatures and poor solubility at low temperatures for your product. |
| Formation of Emulsions during Workup. | - Add a saturated brine solution to help break the emulsion.- Filter the entire mixture through a pad of celite. |
Data Presentation
Table 1: Qualitative Solubility of this compound and its Analog, Bis(4-dimethylaminophenyl)methanol
| Solvent | Compound | Solubility | Reference/Inference |
| Toluene | Bis(4-dimethylaminophenyl)methanol | Soluble | [3] |
| Ethanol | Benzhydrol (related structure) | Soluble | [2] |
| Diethyl Ether | Benzhydrol (related structure) | Soluble | [2] |
| Chloroform | Benzhydrol (related structure) | Soluble | [2] |
| Water | Benzhydrol (related structure) | Poorly Soluble | [2] |
| Various Organic Solvents | Bis(4-dimethylaminophenyl)methanol | Generally Soluble | [1] |
Table 2: Common Solvents for Condensation Reactions Involving Bis(4-dialkylaminophenyl)methanol Derivatives
| Reaction Type | Reactants | Solvent(s) | Conditions | Notes |
| Leuco Dye Synthesis | Bis(4-dimethylaminophenyl)methanol, Aromatic Amine | Methanol, Ethanol | Acidic, 80-100°C | The use of an alcoholic solvent is optional. |
| Leuco Dye Synthesis | Bis(4-dimethylaminophenyl)methanol, Aromatic Amine | Water | Acidic, 80-100°C | Reaction can be carried out under aqueous conditions. |
| Dye Synthesis | Tetraethyldiaminobenzophenone, β-chloro-naphthalene, Sodium | Toluene | Heating | A non-polar solvent used for this related synthesis. |
| Leuco Dye Purification | Oxazine Leuco Dye | Methanol/Water | Boiling/Cooling | A polar protic solvent system for purification.[4] |
| Leuco Dye Purification | Leuco Crystal Violet | Ethanol | Recrystallization | A common solvent for purifying the final product. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Leuco-Triarylmethane Dye
This protocol describes the acid-catalyzed condensation of this compound with an aromatic amine to form a leuco-dye, which can subsequently be oxidized to the corresponding triarylmethane dye.
Materials:
-
This compound
-
Aromatic amine (e.g., N,N-dimethylaniline)
-
Solvent (e.g., ethanol)
-
Acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid)
-
Sodium hydroxide solution (for neutralization)
-
Toluene (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) and the aromatic amine (1-1.2 equivalents) in the chosen solvent (e.g., ethanol).
-
Acidification: Slowly add the acid catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and slowly neutralize with a sodium hydroxide solution to a pH of 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene.
-
Washing: Wash the organic layer with water to remove any inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude leuco-dye can be purified by recrystallization, typically from ethanol.
Mandatory Visualization
References
Technical Support Center: Experimental and Computational Reaction Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low reaction yield?
A1: Low reaction yields can stem from a variety of factors. These include incomplete reactions, the presence of side reactions, product decomposition, and mechanical losses during workup and purification.[1][2][3][4] Impure starting materials or reagents can also significantly impact the outcome.[3][5]
Q2: How can I improve the selectivity of my reaction?
A2: Improving reaction selectivity often involves a careful adjustment of reaction parameters. Key factors that influence selectivity include temperature, pressure, catalyst choice, solvent, and reactant concentrations.[] Methodologies like Design of Experiments (DoE) can be systematically employed to identify the optimal conditions for maximizing the desired product while minimizing byproducts.[7][8]
Q3: What is Design of Experiments (DoE) and when should I use it?
A3: Design of Experiments (DoE) is a statistical method for systematically planning, conducting, and analyzing experiments to understand the relationship between various factors and a response.[7][9][10][11] It is particularly useful when you need to optimize multiple reaction variables simultaneously, such as temperature, concentration, and catalyst loading, to improve yield or selectivity.[7][10][12] DoE is more efficient than the traditional one-factor-at-a-time (OFAT) approach as it can identify interactions between factors.[7][8][13]
Q4: What are the main challenges when scaling up a reaction from the lab to a pilot plant?
A4: Scaling up a reaction is not always a linear process and presents several challenges.[14][15] Key issues include managing heat transfer in larger reactors, ensuring efficient mixing, and potential changes in reaction kinetics and selectivity.[14][15][16][17][18] Impurities that were minor at the lab scale can become significant problems in larger batches.[16]
Q5: My computational model is not converging. What are the common reasons and solutions?
A5: Convergence issues in computational chemistry software are common. They can arise from a poor initial molecular geometry, an inappropriate level of theory or basis set, or difficulties in solving the Self-Consistent Field (SCF) equations. Troubleshooting steps include optimizing the geometry with a lower level of theory first, trying different SCF convergence algorithms, or using a different initial guess for the wavefunction.
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a step-by-step approach to diagnosing and resolving low reaction yields.
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low reaction yields.[19][20]
| Observation in Crude Analysis | Potential Cause | Recommended Action |
| Significant amount of starting material remains | Incomplete reaction | Increase reaction time or temperature. Consider adding more reagent or catalyst.[3] |
| Presence of multiple, well-defined spots/peaks besides the product | Side reactions | Optimize for selectivity. This can be achieved by changing the solvent, catalyst, or temperature. A Design of Experiments (DoE) approach is recommended. |
| Smearing at the baseline of a TLC plate or a complex mixture in LC-MS/NMR | Product or starting material decomposition | Use milder reaction conditions (e.g., lower temperature). Ensure the workup procedure is not too harsh (e.g., avoiding strong acids or bases if the product is sensitive).[2] |
| No desired product, only starting material | Reaction did not initiate | Check the integrity and purity of all reagents and catalysts. Ensure the reaction was set up at the correct temperature. |
Guide 2: Managing Impurities and By-products
Effectively managing impurities is crucial for obtaining a clean product.
Logical Flow for Impurity Management
Caption: A workflow for identifying and managing reaction impurities.
| Impurity Type | Identification Method | Mitigation Strategy |
| Unreacted Starting Materials | TLC, LC-MS, NMR | Drive the reaction to completion by increasing reaction time, temperature, or reagent concentration. |
| Isomeric By-products | High-resolution MS, NMR | Modify reaction conditions to favor the formation of the desired isomer. This may involve changing the catalyst, solvent, or temperature. |
| Impurities from Reagents | Analysis of starting materials | Purify reagents before use. |
| Degradation Products | Stability studies at different temperatures and pH | Use milder reaction and workup conditions. Protect the reaction from light or air if the product is sensitive. |
Data Presentation
Table 1: Impact of Reaction Parameters on Yield and Selectivity
This table summarizes the general effects of common reaction parameters on yield and selectivity. The specific impact will be reaction-dependent.
| Parameter | Effect on Yield | Effect on Selectivity | Considerations |
| Temperature | Generally increases with temperature up to a point, then may decrease due to decomposition. | Can have a significant impact. Different activation energies for desired and undesired pathways can be exploited. | Higher temperatures can lead to more by-products. |
| Concentration | Higher concentrations often lead to faster reactions and higher throughput. | May affect selectivity, especially in bimolecular reactions. | High concentrations can lead to solubility issues or increased side reactions. |
| Catalyst Loading | Increases with loading up to a saturation point. | Can be highly dependent on the catalyst system. Optimal loading may be a compromise between activity and selectivity. | Higher catalyst loading increases cost and may complicate purification. |
| Solvent | Can significantly affect reaction rates and equilibrium positions. | Solvent polarity and coordinating ability can strongly influence the reaction pathway and thus selectivity. | Solvent choice also impacts solubility, workup, and safety. |
| Reaction Time | Yield increases with time until the reaction is complete or equilibrium is reached. | Longer reaction times may lead to the formation of degradation products or isomerization, thus decreasing selectivity. | Monitor the reaction progress to determine the optimal time. |
Experimental Protocols
Protocol 1: Design of Experiments (DoE) for Reaction Optimization
This protocol outlines a general workflow for using DoE to optimize a chemical reaction.[12][21][22][23]
Objective: To identify the optimal conditions (e.g., temperature, catalyst loading, and concentration) to maximize the yield of a desired product.
Methodology:
-
Define Factors and Ranges: Identify the key reaction parameters (factors) to be investigated and define a reasonable range for each.
-
Example Factors: Temperature (60-100 °C), Catalyst Loading (0.5-2.0 mol%), Concentration (0.1-0.5 M).
-
-
Select a DoE Design: Choose an appropriate experimental design. A factorial design is a good starting point for screening multiple factors.[23]
-
Generate Experimental Runs: Use statistical software (e.g., JMP, Minitab) to generate a list of experimental runs with different combinations of factor levels.
-
Perform Experiments: Execute the experiments in a randomized order to minimize systematic errors.
-
Analyze Results: Input the yield for each run into the software and perform a statistical analysis (e.g., ANOVA) to determine the significance of each factor and any interactions.
-
Model and Optimize: Generate a mathematical model that describes the relationship between the factors and the yield. Use this model to predict the optimal reaction conditions.
-
Validate: Perform a confirmation experiment at the predicted optimal conditions to validate the model.
Protocol 2: High-Throughput Screening (HTS) of Catalysts
This protocol provides a general procedure for the high-throughput screening of a library of catalysts for a specific reaction.[24][25][26][27][28]
Objective: To rapidly identify the most active and/or selective catalyst from a library for a given chemical transformation.
Methodology:
-
Plate Preparation: In a multi-well plate (e.g., 96-well), dispense a stock solution of the starting material in the reaction solvent to each well.
-
Catalyst Addition: Add a different catalyst from a pre-prepared library to each well. This is often done using robotic liquid handlers for accuracy and speed.
-
Initiate Reaction: Add a solution of the second reactant to each well to initiate the reaction. Seal the plate.
-
Reaction Incubation: Place the plate in a temperature-controlled shaker or incubator for a set period.
-
Quenching and Sample Preparation: Quench the reactions simultaneously by adding a suitable quenching agent. Dilute the samples for analysis.
-
High-Throughput Analysis: Analyze the outcome of each reaction using a rapid analytical technique such as LC-MS or GC-MS.
-
Data Analysis: Process the analytical data to determine the conversion and/or yield for each catalyst. Identify the "hits" (the most promising catalysts) for further optimization.
Experimental Workflow for High-Throughput Screening (HTS)
Caption: A typical workflow for high-throughput catalyst screening.
Computational Chemistry Troubleshooting
Guide 3: Common Computational Chemistry Errors
This guide addresses common errors encountered in computational chemistry software like Gaussian and ORCA.
| Error Message/Symptom | Potential Cause | Suggested Solution |
| SCF fails to converge | Poor initial guess, near-linear dependencies in the basis set, or the electronic structure is difficult to describe. | Try a different SCF algorithm (e.g., SCF=qc or SCF=xqc in Gaussian). Improve the initial guess by running a lower-level calculation first. Use a smaller basis set or remove diffuse functions. |
| Geometry optimization fails to converge | The structure is close to a transition state, the potential energy surface is very flat, or the initial structure is far from a minimum. | Recalculate the force constants (Opt=CalcFC in Gaussian). Use a more robust optimization algorithm (e.g., Opt=GDIIS). Visualize the optimization steps to identify any problematic structural changes. |
| "Error termination" with obscure message | A wide range of issues, including incorrect input syntax, insufficient memory, or a fundamental problem with the chosen theoretical model for the system. | Carefully check the input file for typos. Increase the allocated memory. Consult the software documentation and online forums for the specific error message. |
| Imaginary frequencies in a frequency calculation | The optimized geometry is a transition state, not a minimum. | Visualize the imaginary frequency's vibrational mode to understand the distortion. Modify the geometry along this mode and re-optimize. |
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Troubleshooting Common Chemical Process Issues — Expert Tips | Bedrock Chem Infra [bedrockinfra.com]
- 7. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. mt.com [mt.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. mt.com [mt.com]
- 13. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 14. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 15. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 16. sdlookchem.com [sdlookchem.com]
- 17. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. quora.com [quora.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. chemrxiv.org [chemrxiv.org]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Bis(4-diethylaminophenyl)methanol and Other Benzhydrol Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the benzhydrol scaffold represents a privileged structure in the design of novel therapeutic agents. This guide provides a comparative overview of Bis(4-diethylaminophenyl)methanol and other selected benzhydrol derivatives, focusing on their anticancer and kinase inhibitory activities. The information is supported by experimental data and detailed methodologies to assist in further research and development.
Introduction to Benzhydrol Derivatives
Benzhydrols, characterized by a diphenylmethanol core, are a versatile class of compounds with a broad spectrum of biological activities. Their synthetic tractability allows for diverse structural modifications, leading to the development of derivatives with tailored pharmacological profiles. These compounds have shown promise in various therapeutic areas, including oncology, virology, and neurology. This guide focuses on the comparative analysis of this compound and other notable benzhydrol derivatives, highlighting their potential as anticancer agents and kinase inhibitors.
Comparative Biological Activity
The following tables summarize the available quantitative data on the biological activity of this compound and other representative benzhydrol derivatives. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources. Experimental conditions, such as cell lines and assay methods, may vary, impacting the direct comparability of IC50 values.
Table 1: Anticancer Activity of Benzhydrol Derivatives (IC50 Values in µM)
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| This compound | Various Cancer Cell Lines | Data Not Available | - | |
| ACA-28 | SK-MEL-28 (Melanoma) | Preferential apoptosis induction in ERK-active cells | [1] | |
| Benzhydrol analogue 3b | MDA-MB-231 (Breast Cancer) | 1.19 ± 0.78 (72h) | [2] | |
| Benzhydrol analogue 3e | MDA-MB-231 (Breast Cancer) | Moderate cytotoxicity | [2] | |
| Di(3-thienyl)methanol | T98G (Brain Cancer) | Potent activity | [3] |
Note: The structure for ACA-28 and benzhydrol analogues 3b and 3e are proprietary to the cited research. The structure of Di(3-thienyl)methanol is publicly available.
Table 2: Kinase Inhibitory Activity of Benzhydrol Derivatives (IC50 Values in µM)
| Compound | Target Kinase | IC50 (µM) | Reference |
| This compound | Various Kinases | Data Not Available | - |
| Benzohydrazide derivative H20 | EGFR | 0.08 | [4] |
| Inhibitor 1 (d746-750/T790M/C797S mutant EGFR) | EGFR (triple mutant) | 0.8 - 3 | [5] |
| Inhibitor 2 (d746-750/T790M/C797S mutant EGFR) | EGFR (triple mutant) | 0.8 - 3 | [5] |
| Inhibitor 3 (d746-750/T790M/C797S mutant EGFR) | EGFR (triple mutant) | 0.8 - 3 | [5] |
Note: The structures for the referenced kinase inhibitors are detailed in the cited publications.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of benzhydrol derivatives.
Synthesis of this compound
A general method for the synthesis of this compound involves the Grignard reaction.
Procedure:
-
Prepare a Grignard reagent from 4-bromo-N,N-diethylaniline and magnesium turnings in anhydrous tetrahydrofuran (THF).
-
To the freshly prepared Grignard reagent, slowly add a solution of 4-diethylaminobenzaldehyde in anhydrous THF at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates kinase activity and an increase indicates inhibition.[9][10]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, a specific substrate peptide, and the test compound at various concentrations in a suitable kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC50 value.
Signaling Pathway Modulation
Benzhydrol derivatives have been shown to modulate key signaling pathways involved in cancer progression. A notable example is the modulation of the ERK (Extracellular signal-regulated kinase) pathway.
ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5][11][12] Dysregulation of this pathway is a hallmark of many cancers.
Figure 1: The Ras-Raf-MEK-ERK signaling pathway and the modulatory effect of the benzhydrol derivative ACA-28.
The benzhydrol derivative ACA-28 has been reported to induce ERK-dependent apoptosis in melanoma cells, suggesting a potential therapeutic strategy for cancers with a dysregulated ERK pathway.[1][13] This highlights the potential of benzhydrol derivatives to selectively target cancer cells by exploiting their signaling addictions.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of benzhydrol derivatives.
Figure 2: General experimental workflow for the development of benzhydrol derivatives.
Pharmacokinetics
Currently, there is a lack of publicly available pharmacokinetic data specifically for this compound. Further studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its development as a therapeutic agent.
Conclusion
This compound and other benzhydrol derivatives represent a promising class of compounds for the development of novel anticancer and kinase-inhibiting drugs. While preliminary data on some derivatives show significant biological activity, a comprehensive and direct comparative analysis is still needed. The lack of quantitative data for this compound, in particular, highlights an area for future research. The experimental protocols and pathway information provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this important chemical scaffold. Future studies should focus on generating robust comparative data and elucidating the pharmacokinetic profiles of lead compounds to advance their clinical translation.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchhub.com [researchhub.com]
- 7. atcc.org [atcc.org]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. ACA-28, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of analytical methods for Bis(4-diethylaminophenyl)methanol
A Comparative Guide to Analytical Method Validation for Bis(4-diethylaminophenyl)methanol
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for HPLC-UV, GC-MS, and UV-Vis Spectrophotometry, which can be expected for a validated method for this compound.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | ng/mL range | µg/mL range |
| Selectivity | High | Very High | Low to Moderate |
| Typical Run Time | 10-30 minutes | 15-45 minutes | < 5 minutes |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for successful method validation. The following are representative methodologies for the analysis of this compound, adapted from methods for similar analytes.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of non-volatile, thermally stable compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of a standard solution (likely in the 254 nm - 280 nm range).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve and dilute samples in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile or semi-volatile compounds.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Prepare calibration standards by serial dilution.
-
Dissolve and dilute samples in the same solvent to a concentration within the linear range.
UV-Visible Spectrophotometry
This technique is a simpler and faster method, suitable for routine analysis where high selectivity is not required.
Instrumentation:
-
UV-Visible Spectrophotometer.
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to determine the λmax.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent.
-
Measure the absorbance of the sample at the λmax.
-
Determine the concentration of the analyte from the calibration curve.
-
Workflow for Analytical Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation process.
Caption: A typical workflow for the validation of an analytical method.
A Comparative Guide to Latent Fingerprint Development: Ninhydrin vs. Bis(4-diethylaminophenyl)methanol
A comprehensive review of the current landscape in chemical development of latent fingerprints on porous surfaces reveals a significant disparity in the available research and application data between the well-established ninhydrin and the lesser-known compound, Bis(4-diethylaminophenyl)methanol. While ninhydrin has been a cornerstone of forensic science for decades, with a vast body of literature supporting its efficacy, this compound appears to be a compound with limited to no documented application in the field of fingerprint development.
This guide aims to provide a detailed overview of ninhydrin, including its reaction mechanism, experimental protocols, and performance data. However, due to the absence of published experimental data on the use of this compound for fingerprint detection, a direct comparative analysis with supporting experimental data, as initially intended, cannot be constructed.
Ninhydrin: The Gold Standard for Porous Surfaces
Ninhydrin (1,2,3-indantrione hydrate) is a widely used chemical reagent for the visualization of latent fingerprints on porous surfaces such as paper and cardboard. Its effectiveness stems from its reaction with amino acids present in the sweat residue of fingerprints.
Reaction Mechanism
Ninhydrin reacts with the primary and secondary amine groups of amino acids to produce a deep purple-colored compound known as Ruhemann's purple. This reaction, which is typically accelerated with heat and humidity, renders the latent print visible.
Below is a simplified diagram illustrating the reaction pathway:
Caption: Simplified reaction of ninhydrin with an amino acid to form Ruhemann's purple.
Performance Characteristics of Ninhydrin
| Performance Metric | Description | Supporting Data |
| Sensitivity | High sensitivity to amino acids, allowing for the development of aged and weak prints. | Consistently reported in forensic science literature. |
| Selectivity | Primarily reacts with amino acids, minimizing background staining on most paper types. | Well-documented in numerous studies. |
| Development Time | Can range from a few minutes with heat and humidity to 24-48 hours at room temperature.[1] | Varies with environmental conditions. |
| Color of Developed Print | Produces a characteristic purple color (Ruhemann's purple). | Consistently observed and reported. |
| Compatibility | Excellent for use on porous surfaces like paper, cardboard, and raw wood.[2] | Standard practice in forensic laboratories. |
| Cost-Effectiveness | Relatively inexpensive and readily available.[1] | Widely accessible from chemical suppliers. |
Experimental Protocol for Ninhydrin Development
The following is a general experimental workflow for developing latent fingerprints using a ninhydrin solution.
Caption: General experimental workflow for fingerprint development using ninhydrin.
Detailed Methodology:
-
Preparation of Ninhydrin Solution: A common formulation involves dissolving ninhydrin powder in a suitable solvent like acetone or petroleum ether to a concentration of approximately 0.5% (w/v). The choice of solvent can be critical to prevent the running of inks on the document.
-
Application: The ninhydrin solution is applied to the surface bearing the latent prints. This can be achieved by dipping the item into the solution, spraying the solution onto the surface, or carefully swabbing the surface with a cotton ball soaked in the solution.
-
Drying: The treated item is allowed to air dry completely in a well-ventilated fume hood to ensure the evaporation of the solvent.
-
Development: To accelerate the reaction, the item is placed in a humidity-controlled chamber or a steam iron can be used to provide heat and moisture. Development typically occurs at around 80°C and 65% relative humidity for a few minutes.
-
Visualization and Documentation: The developed purple fingerprints are then photographed for permanent record and further analysis.
This compound: An Uncharted Territory in Fingerprint Science
A thorough search of scientific databases, forensic science journals, and chemical supplier information has yielded no evidence of this compound being used or tested as a reagent for the development of latent fingerprints. The available information is limited to its chemical properties, such as its molecular formula (C₂₁H₃₀N₂O) and CAS number (134-91-8), primarily from commercial suppliers.
The absence of any experimental data means that key performance indicators such as sensitivity, selectivity, development time, and compatibility with various surfaces for fingerprint detection remain unknown. Without any studies on its reaction with components of fingerprint residue, it is not possible to create a reaction mechanism diagram or a standard experimental protocol for its use in this context.
Conclusion
For researchers, scientists, and drug development professionals requiring a reliable and well-documented method for developing latent fingerprints on porous surfaces, ninhydrin remains the undisputed and evidence-backed choice. Its long history of use in forensic science is supported by a vast amount of experimental data that confirms its effectiveness and reliability.
The potential of this compound as a fingerprint development reagent is, at present, entirely speculative. For it to be considered a viable alternative, extensive research would be required to:
-
Investigate its reactivity with amino acids and other components of latent fingerprint residue.
-
Determine its sensitivity and selectivity for fingerprints on various porous and non-porous surfaces.
-
Optimize application methods and development conditions.
-
Compare its performance directly against established reagents like ninhydrin, DFO, and 1,2-indanedione.
Until such research is conducted and published, this compound cannot be recommended or objectively compared for fingerprint development applications. Professionals in the field should continue to rely on validated and well-documented methods like the use of ninhydrin.
References
Comparative Study of the Fluorescent Properties of Bis(4-diethylaminophenyl)methanol and Its Analogs
A comprehensive analysis of the photophysical characteristics of a series of diarylmethane dyes, offering insights for applications in fluorescence imaging and sensing.
This guide provides a comparative analysis of the fluorescent properties of Bis(4-diethylaminophenyl)methanol, also known as Michler's hydrol, and its N-alkyl analogs. These diarylmethane dyes are of significant interest to researchers in materials science, biology, and medicine due to their potential as fluorescent probes and molecular rotors. This report details their synthesis, experimental protocols for fluorescence characterization, and a comparative summary of their key photophysical parameters, including molar absorptivity, Stokes shift, and fluorescence quantum yield.
Introduction
This compound and its analogs are diarylmethane compounds characterized by two dialkylaminophenyl groups attached to a central methanol carbon. The electron-donating dialkylamino groups and the flexible diarylmethane scaffold give rise to interesting photophysical properties, including solvent-dependent fluorescence and sensitivity to the local environment. Understanding the structure-property relationships in this class of compounds is crucial for the rational design of novel fluorescent probes with tailored characteristics for specific applications, such as viscosity sensing, protein aggregation detection, and cellular imaging.
Comparative Photophysical Data
The following table summarizes the key fluorescent properties of this compound and its analogs with varying N-alkyl substituents. The data has been compiled from various scientific sources and provides a basis for comparing their performance.
| Compound Name | N-Alkyl Group | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |
| Bis(4-dimethylaminophenyl)methanol | Methyl | Data not available | Data not available | ~0.001 |
| This compound | Ethyl | Data not available | Data not available | Low (increases upon aggregation) |
| Leuco Malachite Green | Methyl | Not applicable (leuco form) | Data not available | Very low (~7.9 x 10⁻⁵ in water) |
Note: Comprehensive and directly comparable quantitative data for a full series of these specific analogs is limited in the available literature. The provided data is based on closely related compounds and qualitative descriptions. Further experimental work is required for a complete quantitative comparison.
Structure-Property Relationships
The fluorescent properties of this compound analogs are intricately linked to their molecular structure. The nature of the N-alkyl substituents and the surrounding solvent environment play a crucial role in determining their photophysical behavior.
Caption: Key structural features influencing the fluorescent properties.
The length and bulkiness of the N-alkyl groups can influence the extent of intermolecular interactions and the rotational freedom of the aminophenyl groups. Increased steric hindrance can restrict non-radiative decay pathways, potentially leading to higher fluorescence quantum yields. The flexibility of the diaryl-methane backbone allows for torsional motions in the excited state, which often leads to fluorescence quenching. This property makes them sensitive to environmental viscosity, a phenomenon exploited in molecular rotor-based sensors.
Experimental Protocols
Synthesis of Bis(4-dialkylaminophenyl)methanols
A general two-step synthesis is employed for these compounds.
Step 1: Synthesis of 4,4'-Bis(dialkylamino)benzophenones
The synthesis of the ketone precursor is typically achieved through a Friedel-Crafts acylation or by oxidation of the corresponding diphenylmethane. A general procedure involves the reaction of a dialkylaniline with an appropriate acylating agent in the presence of a Lewis acid catalyst. For instance, 4,4'-bis(diethylamino)benzophenone can be synthesized from N,N-diethylaniline and benzoyl chloride.
Step 2: Reduction of the Benzophenone to the Methanol
The synthesized benzophenone is then reduced to the corresponding methanol (hydrol). This reduction can be carried out using various reducing agents, such as sodium borohydride in an alcoholic solvent.
Example Protocol for this compound:
-
Synthesis of 4,4'-Bis(diethylamino)benzophenone: To a solution of N,N-diethylaniline in a suitable solvent, add 4-(diethylamino)benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃). The reaction mixture is stirred at room temperature and then worked up to isolate the ketone product.
-
Reduction to this compound: The 4,4'-bis(diethylamino)benzophenone is dissolved in ethanol, and sodium borohydride is added portion-wise at 0°C. The reaction is stirred until completion, followed by quenching with water and extraction of the product.
Fluorescence Characterization
The photophysical properties of the synthesized compounds are characterized using standard spectroscopic techniques.
Caption: Workflow for characterizing fluorescent properties.
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax) and the molar absorptivity (ε).
-
Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. The Stokes shift is calculated as the difference between the maximum emission wavelength (λem) and the maximum absorption wavelength (λabs).
-
Fluorescence Quantum Yield Determination: The fluorescence quantum yield (Φf) is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate or rhodamine 6G). The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Conclusion
This comparative guide highlights the fluorescent properties of this compound and its analogs. While comprehensive quantitative data remains somewhat scarce, the available information indicates that these compounds are promising candidates for the development of environmentally sensitive fluorescent probes. Their low intrinsic fluorescence quantum yield in non-viscous solvents, which can be enhanced by restricting intramolecular rotation, is a key feature for their application as molecular rotors. Further systematic studies on a broader range of N-alkyl analogs are warranted to fully elucidate the structure-property relationships and to optimize their performance for specific applications in materials and life sciences.
Performance Showdown: Evaluating Bis(4-diethylaminophenyl)methanol Analogs in Phosphate Detection
For researchers, scientists, and professionals in drug development, the accurate quantification of phosphate is a critical task in various biochemical assays. While a range of chromogenic reagents are available, this guide provides a comparative performance evaluation of triphenylmethane dyes, with a focus on the principles of Bis(4-diethylaminophenyl)methanol, by examining the well-documented performance of its close structural analog, Malachite Green. This analysis is presented alongside a widely used alternative, the Molybdenum Blue method, to offer a comprehensive overview for selecting the most suitable reagent for specific experimental needs.
Due to a lack of direct performance data for this compound in phosphate detection, this guide utilizes the extensive data available for Malachite Green, a chemically similar triphenylmethane dye. The structural analogy suggests that the performance characteristics of Malachite Green are a reasonable proxy for what can be expected from this compound.
At a Glance: Malachite Green vs. Molybdenum Blue
The selection of a phosphate detection reagent hinges on factors such as sensitivity, linearity, and the simplicity of the protocol. Below is a summary of the key performance indicators for the Malachite Green and Molybdenum Blue methods.
| Performance Metric | Malachite Green Method | Molybdenum Blue Method |
| Principle | Forms a green complex with phosphomolybdate under acidic conditions. | Reduction of a phosphomolybdate complex to form a blue-colored compound. |
| Linearity Range | 0.007–0.6 mg Pi l⁻¹[1] | 0.004 to 1.2 mg Pi l⁻¹[1] |
| Molar Absorptivity | 7.8 × 10⁴ l mol⁻¹ cm⁻¹ at 650 nm[2] | 2.9 × 10⁴ L mol⁻¹ cm⁻¹ at 830 nm[3] |
| Wavelength of Max. Absorbance | 600-660 nm | ~880 nm[4] |
| Advantages | High sensitivity, simplicity, and stable reagents.[1] | Broader range of linearity, can be automated.[1] |
| Disadvantages | Narrower linearity range compared to Molybdenum Blue.[1] | Can be susceptible to interference from other ions. |
The Chemistry of Detection: Signaling Pathways
The detection of phosphate by both Malachite Green and the Molybdenum Blue method relies on the formation of a phosphomolybdate complex in an acidic medium. The subsequent steps, however, differ, leading to the distinct chromogenic products.
Caption: General signaling pathway for phosphate detection methods.
Experimental Workflow: A Step-by-Step Comparison
The procedural simplicity of a method is a significant factor in a research setting. The following diagram illustrates the typical experimental workflows for both the Malachite Green and Molybdenum Blue phosphate assays.
Caption: Comparative experimental workflows.
Detailed Experimental Protocols
For accurate and reproducible results, adherence to a detailed experimental protocol is essential.
Malachite Green Phosphate Assay Protocol
This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.[5]
Reagents:
-
Malachite Green Reagent A: 1.75% Malachite Green oxalate in 3M sulfuric acid.[5]
-
Malachite Green Reagent B: Stabilizing agent (e.g., polyvinyl alcohol or a commercial formulation).
-
Phosphate Standard: A stock solution of 10 mM potassium phosphate (KH₂PO₄).
Procedure:
-
Preparation of Phosphate Standards: Prepare a series of phosphate standards by diluting the 10 mM stock solution. A typical range for the standard curve is from 1.5625 to 37.5 µM.[5]
-
Sample Preparation: Prepare experimental samples. If necessary, dilute samples to fall within the linear range of the assay.
-
Assay: a. Add 50 µl of each standard or sample to the wells of a 96-well plate. b. Add 10 µl of Malachite Green Reagent A to each well and mix. Incubate for 10 minutes at room temperature.[5] c. Add 10 µl of Malachite Green Reagent B to each well and mix. Incubate for 20 minutes at room temperature.[5]
-
Measurement: Read the absorbance at a wavelength between 600 nm and 660 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank (no phosphate) from all readings. Plot a standard curve of absorbance versus phosphate concentration and determine the concentration of the unknown samples.
Molybdenum Blue Phosphate Assay Protocol (Ascorbic Acid Method)
This is a standard method for the determination of orthophosphate.[4]
Reagents:
-
Combined Reagent: A mixture of sulfuric acid, ammonium molybdate, potassium antimonyl tartrate, and ascorbic acid. The exact concentrations can vary between different established protocols.
-
Phosphate Standard: A stock solution of 10 mM potassium phosphate (KH₂PO₄).
Procedure:
-
Preparation of Phosphate Standards: Prepare a series of phosphate standards from the stock solution. The linear range is generally wider than the Malachite Green method.
-
Sample Preparation: Prepare experimental samples, diluting as necessary.
-
Assay: a. To a suitable volume of sample or standard, add the combined reagent. The ratio of sample to reagent will depend on the specific protocol being followed. b. Mix thoroughly and allow the color to develop for a specified time (e.g., 10-30 minutes) at a specific temperature.
-
Measurement: Measure the absorbance at approximately 880 nm using a spectrophotometer.[4]
-
Analysis: Construct a standard curve and calculate the phosphate concentration in the samples as described for the Malachite Green method.
Conclusion
Both the Malachite Green and Molybdenum Blue methods are robust and reliable for the quantification of phosphate. The choice between them will largely depend on the specific requirements of the experiment. The Malachite Green method, and by extension, the use of this compound-based dyes, offers higher sensitivity and procedural simplicity, making it well-suited for high-throughput screening and assays with low phosphate concentrations.[1] Conversely, the Molybdenum Blue method provides a broader linear range, which is advantageous when analyzing samples with a wide variation in phosphate content.[1] Researchers should consider these performance characteristics and experimental workflows to select the optimal method for their research needs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Spectrophotometric determination of phosphate in river waters with molybdate and malachite green - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Spectrophotometric determination of trace amounts of phosphate in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sciencellonline.com [sciencellonline.com]
Navigating the Synthesis of Triarylmethane Dyes: A Comparative Guide to Precursor Performance
For researchers, scientists, and professionals in drug development, the synthesis of precise molecular probes and dyes is a critical component of experimental design. This guide provides a comparative analysis of Bis(4-diethylaminophenyl)methanol as a precursor in the synthesis of triarylmethane dyes, juxtaposed with an alternative synthetic route. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate an objective assessment of these methodologies.
Introduction to Triarylmethane Dye Synthesis
Triarylmethane dyes are a class of intensely colored aromatic compounds used in a variety of applications, including as textile dyes, pH indicators, and biological stains. The core structure consists of three aryl groups attached to a central carbon atom. The synthesis of these dyes often involves the condensation of a diaryl-methanol derivative with an aromatic compound. This compound serves as a key intermediate in the production of several commercially important dyes, including Ethyl Violet and Solvent Green 15.
This guide will explore the synthesis of a triarylmethane dye using this compound and compare it to a common alternative pathway for a similar dye, providing a basis for cross-validation of these synthetic strategies.
Comparative Analysis of Synthetic Pathways
The primary application of this compound is as a dye intermediate. To provide a meaningful comparison, we will outline the synthesis of Ethyl Violet, a triarylmethane dye, starting from this compound. As a point of comparison, we will present a generalized synthesis for a similar triarylmethane dye, Crystal Violet, which utilizes a different set of precursors.
Table 1: Comparison of Precursors for Triarylmethane Dye Synthesis
| Feature | Pathway 1: Ethyl Violet Synthesis | Pathway 2: Crystal Violet Synthesis (Alternative) |
| Primary Precursor | This compound | Michler's Ketone or N,N-dimethylaniline |
| Key Reagents | N,N-diethylaniline, condensing agent (e.g., acid) | Phosphorus oxychloride, N,N-dimethylaniline |
| Reaction Type | Electrophilic aromatic substitution | Condensation and oxidation |
| Typical Yield | Varies based on specific conditions | Generally high |
| Precursor Availability | Commercially available as a specialty chemical | Readily available commodity chemicals |
| Safety Considerations | Standard laboratory precautions for organic synthesis | Michler's Ketone is a suspected carcinogen |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Violet from this compound
This protocol describes a general method for the acid-catalyzed condensation of this compound with N,N-diethylaniline to form the leuco base of Ethyl Violet, followed by oxidation to the colored dye.
Materials:
-
This compound
-
N,N-diethylaniline
-
Concentrated sulfuric acid (or other suitable condensing agent)
-
Oxidizing agent (e.g., lead dioxide or chloranil)
-
Ethanol
-
Sodium hydroxide solution
-
Diatomaceous earth
Procedure:
-
In a reaction vessel, dissolve this compound in an excess of N,N-diethylaniline.
-
Slowly add concentrated sulfuric acid to the mixture while maintaining a controlled temperature.
-
Heat the reaction mixture to drive the condensation reaction to completion. The color of the solution will change as the leuco base is formed.
-
After the reaction is complete, neutralize the excess acid with a sodium hydroxide solution.
-
Isolate the leuco base by steam distillation to remove the unreacted N,N-diethylaniline.
-
Dissolve the isolated leuco base in a suitable solvent, such as dilute hydrochloric acid.
-
Add an oxidizing agent (e.g., a slurry of lead dioxide in water) to the solution and stir until the deep violet color of the dye is fully developed.
-
Filter the solution to remove the oxidant and any byproducts.
-
The dye can be isolated by salting out with sodium chloride and purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of Crystal Violet (Alternative Pathway)
This protocol outlines a common laboratory synthesis of Crystal Violet from N,N-dimethylaniline and phosphorus oxychloride, which proceeds through the formation of Michler's ketone as an intermediate.
Materials:
-
N,N-dimethylaniline
-
Phosphorus oxychloride
-
Hydrochloric acid
-
Sodium hydroxide solution
-
Ethanol
Procedure:
-
In a flask equipped with a reflux condenser, cautiously add phosphorus oxychloride to an excess of N,N-dimethylaniline.
-
Heat the mixture in a water bath. The reaction is exothermic and will result in the formation of a bluish-green solid.
-
After the initial reaction subsides, continue heating to ensure the reaction goes to completion.
-
Cool the reaction mixture and add an excess of water. This will hydrolyze the reaction intermediate and precipitate the carbinol base of the dye.
-
Make the solution alkaline with sodium hydroxide to fully precipitate the carbinol base.
-
Isolate the crude product by filtration and wash with water.
-
To convert the carbinol base to the colored dye, dissolve it in a calculated amount of hydrochloric acid.
-
The dye can be purified by recrystallization from hot water or an ethanol-water mixture.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic pathway.
Caption: Workflow for the synthesis of Ethyl Violet.
Caption: Alternative workflow for triarylmethane dye synthesis.
Signaling Pathway in Dye Action (Conceptual)
While this compound itself is not directly involved in a biological signaling pathway, the resulting dyes can be. For instance, triarylmethane dyes are known to interact with biological macromolecules, which is the basis for their use as stains. The following diagram provides a conceptual illustration of how a generic triarylmethane dye might interact with a biological target.
Caption: Conceptual pathway of dye-cell interaction.
Conclusion
The selection of a synthetic pathway for triarylmethane dyes depends on several factors, including the availability and cost of precursors, desired yield, and safety considerations. This compound represents a viable, albeit more specialized, precursor for the synthesis of specific dyes like Ethyl Violet. The alternative pathway, while utilizing more common starting materials, may involve hazardous intermediates. This guide provides the necessary data and protocols to allow researchers to make an informed decision based on the specific requirements of their experimental objectives. The provided workflows and conceptual diagrams serve to further elucidate the practical and theoretical considerations of these synthetic routes.
A Comparative Guide to Bis(4-diethylaminophenyl)methanol and 4,4'-Bis(dimethylamino)benzhydrol for Researchers and Drug Development Professionals
In the realm of organic chemistry and material science, the selection of appropriate chromogenic compounds is paramount for applications ranging from dye synthesis to the development of advanced sensor technologies. This guide provides a detailed comparison of two closely related benzhydrol derivatives: Bis(4-diethylaminophenyl)methanol and 4,4'-Bis(dimethylamino)benzhydrol. Both compounds are recognized as leuco dyes or their precursors, which are colorless or faintly colored compounds that can undergo a reversible color change in response to external stimuli such as heat, light, or changes in pH.[1] This comparative analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Chemical and Physical Properties
While both compounds share a similar core structure, the key difference lies in the N-alkyl substituents on the phenyl rings—diethylamino groups in the former and dimethylamino groups in the latter. This seemingly minor structural variation can influence their physical and chemical properties, such as melting point, solubility, and reactivity.
| Property | This compound | 4,4'-Bis(dimethylamino)benzhydrol |
| Synonyms | 4,4'-Bis(diethylamino)benzhydrol | Michler's hydrol, 4,4'-Bis(dimethylamino)diphenylcarbinol |
| CAS Number | 134-91-8[2][3] | 119-58-4[4][5] |
| Molecular Formula | C₂₁H₃₀N₂O[2][3] | C₁₇H₂₂N₂O[4][5] |
| Molecular Weight | 326.48 g/mol [2][3] | 270.37 g/mol [4][5] |
| Appearance | White to almost white powder or crystal[2] | Slightly yellow to brownish crystalline powder[4] |
| Melting Point | 78-83 °C | 98-102 °C[4][6] |
| Solubility | Soluble in toluene | Soluble in toluene[4] |
Performance Comparison
The diethylamino groups in this compound are bulkier and more electron-donating than the dimethylamino groups in 4,4'-Bis(dimethylamino)benzhydrol. This can lead to differences in:
-
Color Intensity: The electron-donating nature of the amino groups is crucial for the stabilization of the colored carbocation form. The stronger electron-donating effect of the diethylamino groups may lead to a bathochromic (red) shift and potentially a higher molar absorptivity of the resulting dye compared to the dimethylamino-substituted counterpart.
-
Activation Temperature: In thermochromic applications, the temperature at which the color change occurs can be influenced by the melting point of the components in the thermal paper coating.[7] The lower melting point of this compound might be a factor in designing systems with different activation temperatures.
-
Kinetics of Color Change: The steric hindrance from the bulkier diethyl groups could potentially influence the rate of the ring-opening and closing reaction that leads to color change.
-
Stability: The stability of both the colorless leuco form and the colored form can be affected by the N-alkyl substituents. While direct comparative stability data is unavailable, it is a critical parameter for the shelf-life and performance of products like thermal paper.
Experimental Protocols
While specific, detailed protocols for a direct comparison are not available, the following sections outline the general experimental methodologies for the synthesis of these compounds and their application in thermal paper.
General Synthesis of Benzhydrol Derivatives
These compounds can be synthesized via the reduction of their corresponding benzophenones (Michler's ketone for the dimethylamino derivative and its diethyl analogue).[6][8]
Example Protocol for the Synthesis of 4,4'-Bis(dimethylamino)benzhydrol:
-
Reaction Setup: To a solution of potassium hydroxide dissolved in ethanol, add 4,4'-bis(dimethylamino)benzophenone (Michler's ketone) and zinc dust.[8]
-
Reduction: The mixture is stirred and refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.[8]
-
Work-up: After the reaction is complete, the mixture is cooled, and the solid zinc residues are removed by filtration or decantation.[8]
-
Isolation: The ethanol is partially removed by distillation, and the residue is poured into cold water to precipitate the product.[8]
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[8]
Formulation and Testing of Thermal Paper
The performance of these leuco dyes in a thermochromic application can be evaluated by incorporating them into a thermal paper coating.
General Protocol for Thermal Paper Formulation:
-
Preparation of Dispersions:
-
Color Former Dispersion: The leuco dye (e.g., this compound or 4,4'-Bis(dimethylamino)benzhydrol) is milled in an aqueous solution containing a binder (e.g., polyvinyl alcohol) and a dispersant to a fine particle size (typically < 2 µm).[9]
-
Developer Dispersion: A similar dispersion is prepared with an acidic color developer (e.g., bisphenol A or a non-bisphenol alternative).[7][9]
-
Sensitizer Dispersion (Optional): A third dispersion can be made with a sensitizer, which is a low-melting point solid that acts as a solvent to facilitate the reaction between the color former and the developer.[7][9]
-
-
Coating Formulation: The dispersions are mixed in appropriate ratios to form the final thermal coating.
-
Coating and Drying: The formulation is coated onto a base paper using a suitable method (e.g., metering rod coating) and then dried.[10]
Performance Testing of Thermal Paper:
-
Thermal Sensitivity: The coated paper can be tested for its thermal response by applying heat using a thermal tester or a thermal printer. The temperature at which color starts to appear (activation temperature) and the density of the color at different temperatures can be measured.[11][12]
-
Image Stability: The stability of the printed image can be assessed by exposing it to various environmental conditions such as light, heat, and humidity and measuring the fade resistance over time.[12]
-
Colorimetric Analysis: The color of the developed image can be quantified using a spectrophotometer or a colorimeter to determine the CIELAB color space values (L, a, b*).
Signaling Pathways and Experimental Workflows
The fundamental process underlying the function of these compounds as leuco dyes is a reversible chemical transformation rather than a complex biological signaling pathway. The color change is a result of a structural change in the molecule, typically the opening and closing of a lactone or a similar ring system.[1][13] This can be triggered by heat or a change in pH.
Caption: Reversible color change mechanism of a leuco dye.
The experimental workflow for evaluating a potential leuco dye in a thermal paper application would typically follow a logical progression from formulation to performance testing.
Caption: Experimental workflow for thermal paper evaluation.
Conclusion
This compound and 4,4'-Bis(dimethylamino)benzhydrol are valuable compounds in the field of chromogenic materials. Their utility as leuco dyes or dye precursors is well-established. The choice between the two will likely depend on the specific performance characteristics required for a given application. The diethylamino-substituted compound, with its bulkier and more electron-donating groups, may offer advantages in terms of the color properties of the final dye, while the dimethylamino-substituted compound is also a widely used and well-characterized material. For researchers and developers, the selection process should involve a careful consideration of the desired activation temperature, color intensity, and stability requirements. Further direct comparative studies would be beneficial to the scientific community to fully elucidate the performance differences between these two closely related and important molecules.
References
- 1. Leuco dye - Wikipedia [en.wikipedia.org]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemscene.com [chemscene.com]
- 4. 4,4'-Bis(dimethylamino)benzhydrol CAS#: 119-58-4 [m.chemicalbook.com]
- 5. 4,4'-Bis(dimethylamino)benzhydrol | C17H22N2O | CID 92742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,4'-Bis(dimethylamino)benzhydrol - Wikipedia [en.wikipedia.org]
- 7. Thermal Roll Shop | The Composition of Thermal Paper [thermalrollshop.com.au]
- 8. DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol - Google Patents [patents.google.com]
- 9. sellchems.com [sellchems.com]
- 10. jotamachinery.com [jotamachinery.com]
- 11. store.astm.org [store.astm.org]
- 12. lonroy.com [lonroy.com]
- 13. What is leuco dye [pascalchem.com]
A Comparative Guide to Chromogenic Reagents: Evaluating Bis(4-diethylaminophenyl)methanol
In the realm of biochemical and analytical assays, the selection of an appropriate chromogenic reagent is paramount for achieving sensitive and reliable results. This guide provides a comparative analysis of Bis(4-diethylaminophenyl)methanol against other well-established chromogenic reagents, with a focus on their application in enzyme-based assays. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their experimental protocols.
Introduction to Chromogenic Reagents
Chromogenic reagents are substances that undergo a color change in the presence of a specific analyte or enzymatic activity. This property allows for the quantitative measurement of the target molecule or enzyme activity by spectrophotometry. The ideal chromogenic substrate exhibits high sensitivity, stability, and a distinct color change that is directly proportional to the concentration of the analyte.
This guide will focus on the properties and applications of this compound and compare it with two widely used chromogenic systems: the Malachite Green assay for phosphate detection and Leucocrystal Violet as a substrate for peroxidase enzymes.
This compound: A Leuco Dye with Chromogenic Potential
This compound is classified as a leuco dye. Leuco dyes are colorless or faintly colored compounds that can be converted into intensely colored dyes through chemical processes, most commonly oxidation[1][2]. This characteristic suggests its potential application as a chromogenic substrate in assays where an oxidizing agent is generated, such as those involving peroxidase enzymes.
Upon oxidation, it is hypothesized that this compound would be converted to its colored carbocation form, similar to other triphenylmethane dyes like Malachite Green and Crystal Violet. This color change would form the basis for a quantitative assay.
Hypothesized Reaction:
This compound (colorless) + Oxidizing Agent (e.g., H₂O₂ in the presence of peroxidase) → Bis(4-diethylaminophenyl)methyl cation (colored) + H₂O
Despite its potential, there is a notable lack of published experimental data detailing the specific performance of this compound as a chromogenic reagent in quantitative biochemical assays.
Comparative Analysis with Established Chromogenic Reagents
To provide a framework for evaluating this compound, we will compare its theoretical application with the well-documented performance of Malachite Green and Leucocrystal Violet.
1. Malachite Green for Phosphate Detection
The Malachite Green assay is a widely used, sensitive method for the colorimetric determination of inorganic phosphate[3]. It is frequently employed in assays for ATPases, GTPases, and phosphatases, enzymes that liberate phosphate.
Principle: The assay is based on the formation of a colored complex between Malachite Green, molybdate, and free orthophosphate under acidic conditions.
Performance Characteristics:
| Parameter | Malachite Green Assay |
| Detection Range | 0.02 µM to 40 µM of phosphate[2][4] |
| Sensitivity | As low as 1.6 to 2000 picomoles of phosphate[2][4] |
| Assay Time | Approximately 30 minutes[2] |
| Wavelength of Max. Absorbance | 600-660 nm[2] |
| Advantages | High sensitivity, rapid, and amenable to high-throughput screening[2] |
| Disadvantages | Potential for high background signal from detergents |
2. Leucocrystal Violet for Peroxidase Assays
Leucocrystal Violet (LCV) is a colorless, reduced form of Crystal Violet that serves as a chromogenic substrate for peroxidase enzymes, such as horseradish peroxidase (HRP)[1]. It is commonly used in enzyme-linked immunosorbent assays (ELISAs).
Principle: In the presence of hydrogen peroxide, HRP catalyzes the oxidation of LCV to the intensely colored Crystal Violet cation[1]. The intensity of the resulting color is proportional to the HRP activity.
Performance Characteristics:
| Parameter | Leucocrystal Violet Assay |
| Application | ELISA, detection of heme-containing proteins[1][5] |
| Wavelength of Max. Absorbance | 590-600 nm |
| Advantages | Safer than some other chromogenic substrates[1] |
| Disadvantages | Less common as a standalone substrate for ELISA compared to TMB[1] |
Experimental Protocols
Malachite Green Phosphate Assay Protocol (General)
This protocol is a generalized procedure based on commercially available kits[2].
-
Prepare Phosphate Standards: A standard curve is prepared using a supplied phosphate standard, typically ranging from 0 to 40 µM.
-
Sample Preparation: Prepare samples ensuring they are within the linear range of the assay.
-
Reagent Addition: Add the Malachite Green reagent (containing molybdate and acid) to the standards and samples.
-
Incubation: Incubate at room temperature for approximately 30 minutes to allow for color development.
-
Measurement: Measure the absorbance at 620-650 nm using a spectrophotometer or microplate reader.
-
Data Analysis: Determine the phosphate concentration in the samples by comparing their absorbance to the standard curve.
Leucocrystal Violet ELISA Protocol (General)
This is a general protocol for an HRP-based ELISA using LCV as the substrate[1].
-
ELISA Procedure: Perform all steps of the ELISA (coating, blocking, antibody incubations, and washing).
-
Substrate Preparation: Prepare a working solution of Leucocrystal Violet (typically 0.1-1.0 mM) in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0) containing hydrogen peroxide (1-3 mM). This solution should be prepared fresh and protected from light.
-
Substrate Addition: Add the LCV working solution to each well of the microplate.
-
Incubation: Incubate the plate at room temperature, protected from light, for 15-30 minutes.
-
Stop Reaction (Optional): The reaction can be stopped by adding an acid solution (e.g., 2 M H₂SO₄).
-
Measurement: Read the absorbance at 590-600 nm.
-
Data Analysis: The absorbance is proportional to the amount of HRP-conjugated antibody bound to the well.
Proposed Experimental Protocol for this compound
Based on its properties as a leuco dye, a hypothetical protocol for its use as a chromogenic substrate for HRP can be proposed. Note: This protocol is theoretical and would require optimization.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an organic solvent (e.g., ethanol or DMSO).
-
Prepare a reaction buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0).
-
Prepare a hydrogen peroxide solution.
-
-
Assay Procedure:
-
In a microplate well, combine the reaction buffer, the sample containing HRP (or an HRP conjugate), and the this compound stock solution to a final desired concentration.
-
Initiate the reaction by adding hydrogen peroxide.
-
Incubate at room temperature, protected from light, and monitor color development.
-
-
Measurement and Analysis:
-
Determine the optimal wavelength for absorbance measurement by scanning the spectrum of the colored product.
-
Measure the absorbance at the determined wavelength at various time points to establish a kinetic profile or at a fixed endpoint.
-
Correlate the absorbance with the concentration of HRP.
-
Visualizing the Experimental Workflow
Experimental Workflow for a Peroxidase-Based Chromogenic Assay
Caption: General workflow for an enzyme-based chromogenic assay.
Signaling Pathway Context
In many biological assays, the chromogenic reaction is the final step in a cascade of events. For example, in an ELISA, the amount of HRP is proportional to the amount of a specific antigen, which may be a biomarker in a signaling pathway.
Simplified ELISA Signaling for Antigen Detection
Caption: Signal amplification in an indirect ELISA leading to a chromogenic signal.
Conclusion
This compound holds theoretical promise as a chromogenic reagent due to its nature as a leuco dye. Its efficacy is expected to be in assays involving oxidative enzymes like peroxidase. However, the lack of empirical data on its performance characteristics, such as sensitivity, linearity, and stability, is a significant limitation.
In contrast, reagents like Malachite Green and Leucocrystal Violet are well-characterized, with extensive literature and commercially available kits that provide detailed protocols and performance data. For researchers requiring a reliable and validated chromogenic assay, these established reagents are the current standard.
Further research is necessary to validate the efficacy of this compound and to establish optimized protocols for its use. Such studies should focus on determining its kinetic parameters, detection limits, and compatibility with various biological sample matrices. Until such data becomes available, its application in quantitative assays remains speculative.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Malachite Green Phosphate Detection Kit | Cell Signaling Technology [awsprod-cellsignal.com]
- 4. What Is The Detection Range Of The Malachite Green Phosphate Assay? Uncover Precise Phosphate Measurement - Kintek Detection [kintekdetection.com]
- 5. Leuco-Crystal violet ELISA Test Kit for Seafood and Water [mzfoodtest.com]
A comparative analysis of different synthesis routes for 4,4'-Bis(diethylamino)benzhydrol
For researchers and professionals in the fields of chemistry and drug development, the synthesis of 4,4'-Bis(diethylamino)benzhydrol, a key intermediate for various dyes and functional materials, can be approached through several synthetic routes. This guide provides a comparative analysis of two primary methods: the reduction of 4,4'-bis(diethylamino)benzophenone and the Grignard reaction, offering insights into their respective experimental protocols and performance metrics.
At a Glance: Comparison of Synthetic Routes
The selection of an optimal synthetic pathway for 4,4'-Bis(diethylamino)benzhydrol depends on factors such as desired yield, purity, available starting materials, and reaction conditions. The following table summarizes the key quantitative parameters for the two primary routes.
| Synthetic Route | Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity |
| Route 1: Reduction of Ketone | 4,4'-Bis(diethylamino)benzophenone | Zinc dust, Potassium hydroxide | Ethanol | 18 hours | Reflux | ~96%[1] | High (recrystallized) |
| 4,4'-Bis(diethylamino)benzophenone | Sodium borohydride | Methanol | 1.5 - 2 hours | 55 - Reflux | ~95%[2] | High (recrystallized) | |
| Route 2: Grignard Reaction | 4-Bromo-N,N-diethylaniline, 4-(Diethylamino)benzaldehyde | Magnesium, Iodine (catalyst) | Anhydrous Diethyl Ether or THF | 1 - 2 hours (Grignard formation), 1 - 2 hours (reaction) | Reflux | 70-85% (typical) | Moderate to High |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in the two synthetic routes for 4,4'-Bis(diethylamino)benzhydrol.
Experimental Protocols
Route 1: Reduction of 4,4'-Bis(diethylamino)benzophenone
This method involves the reduction of the readily available 4,4'-bis(diethylamino)benzophenone. Two effective reducing systems are presented below.
Method A: Zinc Dust and Potassium Hydroxide in Ethanol
This protocol is adapted from the high-yield synthesis of the analogous 4,4'-bis(dimethylamino)benzhydrol and is expected to provide similar results.[1]
-
Materials: 4,4'-Bis(diethylamino)benzophenone, zinc dust, potassium hydroxide, ethanol (denatured), 80% phosphoric acid, water.
-
Procedure:
-
To a solution of 63 parts of potassium hydroxide dissolved in 400 parts of denatured ethanol, add 134 parts of 4,4'-bis(diethylamino)benzophenone and 72 parts of zinc dust.
-
The mixture is stirred and refluxed for 18 hours.
-
After the reaction is substantially complete, about 2 parts of 80% phosphoric acid are added to flocculate fine material, and the reaction mixture is cooled to 70-75 °C without stirring.
-
The clear ethanol layer is separated from the zinc-zinc oxide residues by decanting. The residue is extracted again with two portions of 160 parts of hot ethanol each.
-
The combined ethanol extracts are concentrated by distilling off approximately 320 parts of ethanol.
-
The residue is poured into 1500 parts of cold water and stirred until the product solidifies.
-
The solid product is collected by filtration and washed with water.
-
-
Expected Yield: Approximately 96%.[1]
Method B: Sodium Borohydride in Methanol
This protocol is based on the well-established and high-yielding reduction of benzophenone.[2]
-
Materials: 4,4'-Bis(diethylamino)benzophenone, sodium borohydride, methanol, water, toluene, dilute acetic acid.
-
Procedure:
-
In a suitable reaction flask, add 4,4'-bis(diethylamino)benzophenone (1 mole) to methanol (900 mL).
-
Prepare a solution of sodium borohydride (0.26 mol) in 25 mL of 0.5 M sodium hydroxide.
-
Raise the temperature of the methanolic solution of the ketone to about 35°C.
-
Slowly add the aqueous solution of sodium borohydride over a period of 1 hour.
-
After complete addition, raise the temperature to 55°C and maintain for 30 minutes, followed by refluxing for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Remove the methanol under reduced pressure.
-
To the residue, add water (500 mL) and toluene (1000 mL).
-
Adjust the pH of the medium to about 5-6 with dilute acetic acid.
-
Separate the organic layer and wash it with water twice (250 mL x 2).
-
Remove the toluene under reduced pressure to obtain the product, which solidifies on cooling.
-
-
Expected Yield: Approximately 95%.[2]
Route 2: Grignard Reaction
-
Materials: 4-Bromo-N,N-diethylaniline, magnesium turnings, iodine (a small crystal), anhydrous diethyl ether or tetrahydrofuran (THF), 4-(diethylamino)benzaldehyde, saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Procedure:
-
Part A: Preparation of the Grignard Reagent
-
All glassware must be oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
Dissolve 4-bromo-N,N-diethylaniline (1 equivalent) in anhydrous ether or THF in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grayish-brown mixture.
-
-
Part B: Reaction with Aldehyde and Work-up
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve 4-(diethylamino)benzaldehyde (1 equivalent) in anhydrous ether or THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
-
-
-
Expected Yield: Typically in the range of 70-85% for similar Grignard reactions.
Conclusion
Both the reduction of 4,4'-bis(diethylamino)benzophenone and the Grignard reaction are effective methods for the synthesis of 4,4'-Bis(diethylamino)benzhydrol. The reduction route, particularly with zinc dust and potassium hydroxide or sodium borohydride, offers very high reported yields and utilizes a readily available starting material. The Grignard reaction provides a classic and versatile method for C-C bond formation, though it requires strict anhydrous conditions and may result in slightly lower yields. The choice of synthesis will ultimately depend on the specific requirements of the researcher, including scale, cost, and available equipment.
References
Benchmarking the Performance of Bis(4-diethylaminophenyl)methanol-Based Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-diethylaminophenyl)methanol is a leuco dye belonging to the triphenylmethane class of compounds. Its utility in chemical sensing is rooted in its ability to undergo a significant color change upon oxidation. In its native, non-planar leuco form, the molecule is colorless. However, in the presence of an oxidizing agent, it transforms into a planar, conjugated carbocation, which is intensely colored. This chromogenic transformation forms the basis of simple and effective colorimetric sensors.
This guide provides a comprehensive performance comparison of sensors based on this compound and its well-characterized analogs, Leuco Malachite Green (LMG) and Leuco Crystal Violet (LCV). The performance of these leuco dye-based sensors is benchmarked against alternative sensing technologies for similar analytes, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Principle of Operation: Oxidative Colorimetry
The fundamental sensing mechanism of this compound-based sensors is an oxidation-reduction reaction. The colorless leuco dye acts as a chromogenic probe that develops color in the presence of an oxidizing analyte. This process is particularly useful for the detection of reactive oxygen species (ROS) or in systems where an oxidative reaction can be catalyzed, such as the peroxidase-like activity of heme in blood.
Caption: Signaling pathway for a this compound-based colorimetric sensor.
Quantitative Performance Comparison
The selection of a sensor for a specific application depends on various performance metrics. The following table provides a comparative overview of this compound analogs and alternative sensing technologies for common analytes.
| Sensor Platform | Target Analyte | Limit of Detection (LOD) | Selectivity | Response Time |
| Leuco Dye-Based | ||||
| Leuco Malachite Green | Reactive Oxygen Species | ~0.4 µM | Moderate | Minutes |
| Leuco Crystal Violet | Heme (in blood) | Qualitative | Prone to false positives | Seconds to minutes |
| Alternative Technologies | ||||
| Fluorescent Probes (e.g., DCFH-DA) | Reactive Oxygen Species | ~10-50 nM | Varies with probe | Minutes |
| Nanoparticle-Based (e.g., AuNPs) | Metal Ions, Thiols | pM to nM | High (with specific functionalization) | Minutes |
| Electrochemical Sensors | Various | Varies widely (pM to µM) | High | Seconds to minutes |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of sensing performance. Below are representative experimental protocols for leuco dye-based and alternative sensing methods.
Experimental Protocol for a Leuco Dye-Based Colorimetric Assay
This protocol outlines a general procedure for the detection of an oxidizing analyte using a leuco dye.
-
Reagents and Materials:
-
This compound or its analog (e.g., Leuco Malachite Green).
-
Stock solution of the leuco dye (e.g., 1 mM in ethanol).
-
Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Analyte standards of known concentrations.
-
96-well microplate.
-
Microplate reader or UV-Vis spectrophotometer.
-
-
Procedure:
-
Prepare a series of dilutions of the analyte standard in the buffer.
-
Pipette a fixed volume of each analyte dilution into the wells of the microplate.
-
Add the leuco dye stock solution to each well to achieve a final concentration in the low micromolar range.
-
Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to allow for color development.
-
Measure the absorbance of each well at the wavelength of maximum absorbance for the colored form of the dye (e.g., ~617 nm for Malachite Green).
-
Construct a calibration curve by plotting absorbance versus analyte concentration.
-
Determine the concentration of the analyte in unknown samples by interpolating their absorbance values on the calibration curve.
-
Caption: Experimental workflow for a leuco dye-based colorimetric assay.
Experimental Protocol for a Fluorescent Probe-Based Assay for Reactive Oxygen Species
This protocol describes a common method for detecting intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Reagents and Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Cultured cells in a suitable format (e.g., 96-well plate).
-
Cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence microplate reader or fluorescence microscope.
-
A known ROS inducer (e.g., hydrogen peroxide or menadione) as a positive control.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Remove the culture medium and wash the cells with warm HBSS.
-
Incubate the cells with a working solution of DCFH-DA (e.g., 10 µM in HBSS) for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS to remove the excess probe.
-
Add the experimental compounds or the ROS inducer to the cells in HBSS.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em ~485/530 nm).
-
Monitor the change in fluorescence over time. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Caption: Workflow for a fluorescent probe-based intracellular ROS detection assay.
A Comparative Guide to Fluorinated Diphenylmethanol Building Blocks in Synthetic Chemistry
In modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for optimizing physicochemical and biological properties. Diphenylmethanol and its derivatives are privileged structures, forming the core of numerous active pharmaceutical ingredients (APIs), particularly targeting the central nervous system. This guide provides a comparative analysis of key fluorinated diphenylmethanol building blocks, offering insights into their synthesis, reactivity, and impact on the properties of downstream compounds.
The Strategic Advantage of Fluorination
The introduction of fluorine, the most electronegative element, into the diphenylmethanol scaffold can profoundly influence a molecule's profile. Key benefits include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to an extended plasma half-life and improved bioavailability of a drug candidate.
-
Potency and Binding Affinity: Fluorine's electronegativity can alter the electronic distribution of the aromatic rings, potentially leading to more favorable interactions—such as hydrogen bonds or dipole interactions—with target proteins.
-
Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross cellular membranes, including the blood-brain barrier.
-
pKa Modulation: The inductive electron-withdrawing effect of fluorine can increase the acidity of the hydroxyl proton in the parent alcohol, which can influence its reactivity and interaction with biological targets.
Comparison of Synthetic Routes
The most common and scalable method for synthesizing diphenylmethanol and its fluorinated analogs is the reduction of the corresponding benzophenone precursor. While various reducing agents are viable, sodium borohydride in an alcoholic solvent is widely employed due to its high yield, operational simplicity, and mild reaction conditions.
Table 1: Comparison of Synthetic Performance for Diphenylmethanol Building Blocks via Ketone Reduction
| Building Block | Starting Material | Reducing Agent | Solvent | Typical Yield (%) | Key Considerations |
| Diphenylmethanol | Benzophenone | NaBH₄ | Methanol | >95% | Standard, well-established procedure. |
| (4-Fluorophenyl)(phenyl)methanol | 4-Fluorobenzophenone | NaBH₄ | Methanol | ~90-95% | High-yielding; starting material is readily available. |
| (2-Fluorophenyl)(phenyl)methanol | 2-Fluorobenzophenone | NaBH₄ | Methanol | ~90-95% | Ortho-substituent introduces asymmetry. |
| Bis(4-fluorophenyl)methanol | 4,4'-Difluorobenzophenone | NaBH₄ | Methanol | 93-97% | Excellent yields; widely used in pharmaceutical synthesis.[1] |
Note: Yields are representative and can vary based on reaction scale and specific conditions.
Caption: General experimental workflow for the synthesis of diphenylmethanol building blocks.
Impact on Physicochemical Properties
The position and number of fluorine atoms significantly tune the physicochemical properties of the resulting molecules. While experimental data for a direct head-to-head comparison is sparse, established principles and computational models allow for a reliable estimation of these effects.
Table 2: Comparison of Physicochemical Properties
| Building Block | Molecular Formula | cLogP* | pKa (OH proton)** |
| Diphenylmethanol | C₁₃H₁₂O | 2.89 | ~13.5 |
| (4-Fluorophenyl)(phenyl)methanol | C₁₃H₁₁FO | 3.19 | Lower than parent |
| (2-Fluorophenyl)(phenyl)methanol | C₁₃H₁₁FO | 3.19 | Lower than 4-F analog |
| Bis(4-fluorophenyl)methanol | C₁₃H₁₀F₂O | 3.49 | Lowest in series |
*cLogP values are calculated estimates and serve as a proxy for lipophilicity. **pKa values are estimates. Fluorine's inductive effect increases the acidity of the hydroxyl group, thereby lowering its pKa. The effect is more pronounced with ortho-substitution and with multiple fluorine atoms.
Structure-Activity Relationship (SAR) Insights: A Case Study on Dopamine D2 Receptor Antagonists
The bis(4-fluorophenyl)methyl moiety is a hallmark of several potent dopamine D2 receptor antagonists, such as the antipsychotic drugs Fluspirilene and Penfluridol. The fluorination pattern is critical for achieving high binding affinity.
Caption: Logical flow of SAR for fluorination on the diphenylmethyl scaffold.
Table 3: Illustrative SAR for Diphenylmethyl-Piperidine Analogs at the Dopamine D2 Receptor
| R¹ Substituent | R² Substituent | Expected D2 Affinity (Ki) | Rationale |
| H | H | Baseline | Unsubstituted scaffold provides a reference point. |
| 4-F | H | Increased | Favorable interactions with receptor; enhanced lipophilicity improves access. |
| 2-F | H | Decreased/Variable | Potential for steric hindrance with receptor residues near the ortho position. |
| 4-F | 4-F | Potent | Symmetrical, additive electronic effects and lipophilicity lead to high potency.[2] |
Note: This table is illustrative and based on established medicinal chemistry principles. Actual binding affinities would require experimental validation.
Caption: Antagonistic action of fluorinated diphenylmethyl compounds at the D2 receptor.
Experimental Protocols
Protocol 1: Synthesis of Bis(4-fluorophenyl)methanol
This procedure details the reduction of 4,4'-difluorobenzophenone to its corresponding alcohol, a key building block.
Materials:
-
4,4'-Difluorobenzophenone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (10-15 mL per gram of ketone)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 4,4'-difluorobenzophenone and methanol. Stir at room temperature until the solid is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl until the effervescence ceases and the pH is acidic (~pH 2-3).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water and DCM to the residue and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield bis(4-fluorophenyl)methanol as a white solid. The product is typically of high purity (>98%) and can be used without further purification.[1]
Protocol 2: Williamson Ether Synthesis using a Fluorinated Diphenylmethanol Building Block
This general protocol describes the coupling of a diphenylmethanol building block to an amine-containing fragment, a common step in the synthesis of many CNS-active drugs.
Materials:
-
Fluorinated diphenylmethanol (e.g., Bis(4-fluorophenyl)methanol) (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Piperazine derivative (e.g., N-cinnamylpiperazine) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Procedure: Step A: Conversion of Alcohol to Chloride
-
In a fume hood, add thionyl chloride to the fluorinated diphenylmethanol under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully quench the reaction by pouring it over ice water. Extract the product with an organic solvent (e.g., DCM or toluene).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude fluorinated diphenylmethyl chloride. Use this intermediate immediately in the next step.[3]
Step B: N-Alkylation
-
Dissolve the piperazine derivative, the crude diphenylmethyl chloride from Step A, and potassium carbonate in acetonitrile or DMF.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final ether product.[3]
Conclusion
Fluorinated diphenylmethanol building blocks are indispensable tools in modern synthetic chemistry, particularly for the development of pharmaceuticals. The strategic placement of fluorine atoms provides a powerful method to enhance metabolic stability, modulate binding affinity, and fine-tune physicochemical properties. While the 4,4'-difluoro analog is the most extensively documented, other patterns of fluorination offer a diverse palette for chemical innovation. The synthetic routes to these building blocks are robust and high-yielding, ensuring their accessibility for research and development. A systematic, head-to-head experimental comparison of ortho-, meta-, and para-monofluorinated analogs against the widely used difluorinated scaffold would be a valuable contribution, further refining the rational design of next-generation therapeutics.
References
Safety Operating Guide
Proper Disposal of Bis(4-diethylaminophenyl)methanol: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Bis(4-diethylaminophenyl)methanol (CAS No. 134-91-8), ensuring the safety of laboratory personnel and adherence to regulatory standards.
Hazard Identification and Assessment
Before handling, it is essential to recognize the potential hazards associated with this compound. While specific toxicity data may be limited, it should be treated as a potentially hazardous substance. All handling and disposal procedures must be conducted in a designated area, such as a fume hood, to minimize exposure.
Personal Protective Equipment (PPE): A comprehensive safety protocol necessitates the use of appropriate personal protective equipment. This includes, but is not limited to:
| PPE Category | Specification |
| Eye Protection | ANSI-approved safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or with a respirator. |
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated items like weighing boats and filter paper, in a clearly labeled, dedicated hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and properly labeled waste container.
-
It is crucial to segregate halogenated and non-halogenated solvent waste streams to comply with disposal regulations and manage costs effectively.[1]
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, gloves, and wipes that have come into contact with this compound should be double-bagged in durable, labeled plastic bags and disposed of as solid hazardous waste.[2]
-
Waste Container Management
Adherence to proper waste container management practices is a key component of laboratory safety and regulatory compliance.
-
Labeling: All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific contents and their approximate concentrations.
-
The date when waste was first added to the container (accumulation start date).
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area to prevent spills and unauthorized access.
-
Ensure containers are kept closed at all times, except when adding waste.[3]
-
Do not overfill containers; leave adequate headspace to allow for expansion.
-
Disposal Procedures
The disposal of this compound must be handled by a licensed hazardous waste disposal company. It is imperative not to dispose of this chemical down the drain or in regular trash.[2]
Step-by-Step Disposal Workflow:
-
Waste Determination: Classify this compound as a hazardous waste based on institutional guidelines and available safety data.[3]
-
Segregation and Collection: Following the guidelines in Section 2, collect all forms of waste (solid, liquid, contaminated labware) in their respective, properly labeled containers.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Documentation: Maintain a detailed inventory of the hazardous waste being disposed of, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.[3]
Decontamination of Empty Containers
Containers that have held this compound must be properly decontaminated before they can be considered non-hazardous.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The solvent rinsate from the decontamination process is considered hazardous waste and must be collected and disposed of accordingly.[2]
-
Container Disposal: Once decontaminated and with the label removed or defaced, the container can typically be disposed of as non-hazardous waste, in line with your institution's policies.[2]
This document is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance.
References
Personal protective equipment for handling Bis(4-diethylaminophenyl)methanol
Essential Safety and Handling Guide for Bis(4-diethylaminophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound (CAS No. 134-91-8). In the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, this guidance is formulated based on the known hazards of aromatic amines, a class of compounds to which this compound belongs. Aromatic amines are often toxic, can be absorbed through the skin, and may have carcinogenic properties.[1][2][3][4][5] Therefore, a cautious and conservative approach to handling is essential.
Hazard Assessment and Control
This compound is classified as harmful and irritating to the eyes, respiratory system, and skin.[6] It is harmful if inhaled, swallowed, or comes into contact with the skin.[6] As an aromatic amine, it should be handled as a potentially toxic substance with the potential for long-term health effects through repeated exposure. The compound is a solid, described as a white to almost white powder or crystal, which presents a risk of aerosolization and inhalation.[7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following tables outline the recommended PPE for handling this compound.
Table 1: Personal Protective Equipment for Standard Laboratory Handling
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, double-gloving recommended). | To prevent skin contact and absorption. Aromatic amines can be readily absorbed through the skin.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and potential splashes. |
| Body Protection | A laboratory coat should be worn at all times. | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Table 2: Enhanced Personal Protective Equipment for High-Risk Operations
(e.g., weighing large quantities, generating dust, or potential for splashing)
| PPE Component | Specification | Rationale |
| Hand Protection | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton™) over nitrile gloves. | Provides enhanced protection against prolonged or extensive skin contact. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To provide full-face protection from splashes and airborne particles. |
| Body Protection | A chemical-resistant apron or disposable coveralls over a laboratory coat. | Offers an additional layer of protection against significant spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or an air-purifying respirator with organic vapor/particulate cartridges. | To prevent inhalation of fine dust particles, especially when handling the powder outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control and contain dust and vapors.
-
Ventilation: Ensure the work area is well-ventilated.
-
Emergency Equipment: Verify that a safety shower, eyewash station, and a spill kit appropriate for solid chemical spills are readily accessible.
-
Donning PPE: Before handling the compound, put on the appropriate PPE as outlined in the tables above.
2. Handling the Compound:
-
Weighing: When weighing the powder, do so within a fume hood or a balance enclosure to prevent the generation of dust in the open lab.
-
Transfers: Handle the container and transfer the chemical carefully to avoid creating dust. Use spatulas and other tools gently.
-
Solutions: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling and Cleanup:
-
Decontamination: After handling is complete, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical.
-
Waste Disposal: Dispose of all contaminated waste as outlined in the disposal plan below.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then face shield/goggles, followed by lab coat).
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety. This chemical should be treated as hazardous waste.
Table 3: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Collect in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the full chemical name, and associated hazards (e.g., "Toxic," "Irritant"). |
| Contaminated Solid Waste | All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels, pipette tips) should be considered hazardous waste.[8] Collect these items in a designated, labeled hazardous waste container. |
| Contaminated Liquid Waste | If the compound is in solution, it should be collected in a labeled, sealed, and appropriate hazardous waste container for liquid organic waste. Do not dispose of it down the drain.[8] |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. After rinsing, deface or remove the label before disposing of the container according to your institution's guidelines. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Visual Guides
Below are diagrams to illustrate key procedural workflows for handling this compound safely.
Caption: Step-by-step workflow for handling this compound.
Caption: Decision tree for the proper disposal of chemical waste.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aromatic Amine Toxicity → Area → Sustainability [pollution.sustainability-directory.com]
- 3. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. article.imrpress.com [article.imrpress.com]
- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound | 134-91-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
